1-ethyl-1H-pyrazole-5-sulfonyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCROHZSDGBETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226706-97-3 | |
| Record name | 1-ethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic data for 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. Our approach emphasizes the "why" behind the expected spectral features, empowering researchers to confidently identify and characterize this and similar molecules.
Introduction: The Significance of this compound
Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride functional group is a versatile reactive handle, allowing for the straightforward synthesis of sulfonamides, a privileged scaffold in drug discovery. The specific substitution pattern of an ethyl group at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties and biological interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this compound.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a theoretical foundation, a standardized experimental protocol, a table of predicted data with detailed interpretation, and a visual representation of the underlying principles.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the atom numbering used for NMR assignments is presented below.
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals connectivity.
Theoretical Basis
The pyrazole ring is an aromatic system, and the protons attached to it will resonate in the aromatic region of the spectrum. The electron-withdrawing sulfonyl chloride group at the C5 position will significantly deshield the adjacent proton at C4. The ethyl group at the N1 position will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum is crucial for data reproducibility.
Figure 2. Workflow for ¹H NMR sample preparation and data acquisition.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized below. These predictions are based on the analysis of similar pyrazole sulfonyl chloride derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H4 | 7.8 - 8.0 | d | ~2.0 | The C4 proton is adjacent to the strongly electron-withdrawing sulfonyl chloride group at C5, leading to significant deshielding. It will appear as a doublet due to coupling with the H3 proton. |
| H3 | 6.8 - 7.0 | d | ~2.0 | The C3 proton is less deshielded than H4 and will appear as a doublet due to coupling with the H4 proton. |
| -CH₂- (ethyl) | 4.2 - 4.4 | q | ~7.2 | The methylene protons are adjacent to the pyrazole nitrogen and will be deshielded. They will appear as a quartet due to coupling with the three methyl protons. |
| -CH₃ (ethyl) | 1.4 - 1.6 | t | ~7.2 | The methyl protons are in a typical aliphatic environment and will appear as a triplet due to coupling with the two methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
Theoretical Basis
The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C5 carbon, directly attached to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.
Figure 3. Workflow for ¹³C NMR sample preparation and data acquisition.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C5 | 145 - 150 | This carbon is directly attached to the highly electron-withdrawing sulfonyl chloride group and the N1 atom of the pyrazole ring, leading to significant deshielding. |
| C3 | 140 - 145 | The C3 carbon is part of the aromatic pyrazole ring and is expected to be in this region. |
| C4 | 110 - 115 | The C4 carbon is also part of the aromatic ring but is generally less deshielded than C3 and C5. |
| -CH₂- (ethyl) | 48 - 52 | The methylene carbon is attached to the pyrazole nitrogen, causing a downfield shift compared to a typical aliphatic -CH₂- group. |
| -CH₃ (ethyl) | 14 - 16 | This methyl carbon is in a standard aliphatic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Theoretical Basis
The key functional group in this compound is the sulfonyl chloride (-SO₂Cl). This group gives rise to two strong and characteristic stretching vibrations for the S=O bonds. Other expected vibrations include C-H stretching from the aromatic pyrazole ring and the aliphatic ethyl group, as well as C=N and C=C stretching from the pyrazole ring.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.
Figure 4. Workflow for IR spectroscopy using a KBr pellet.
Predicted IR Absorption Frequencies
The predicted characteristic IR absorption bands for this compound are listed below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale for Prediction |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H stretch | 3000 - 2850 | Medium | Characteristic of C-H bonds in the ethyl group. |
| C=N and C=C stretch | 1600 - 1450 | Medium to Strong | Stretching vibrations of the pyrazole ring. |
| S=O asymmetric stretch | 1380 - 1360 | Strong | A strong and characteristic absorption for sulfonyl chlorides.[1][2] |
| S=O symmetric stretch | 1180 - 1160 | Strong | The second strong and characteristic absorption for sulfonyl chlorides.[1][2] |
| S-Cl stretch | 650 - 550 | Medium | Stretching vibration of the sulfur-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Theoretical Basis
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. The fragmentation of sulfonyl chlorides often involves the loss of the chlorine atom or the entire SO₂Cl group. The pyrazole ring is relatively stable and may remain intact in some fragments.
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining an EI mass spectrum is outlined below.
Figure 5. General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrometry Data
The predicted key fragments and their mass-to-charge ratios (m/z) for this compound are provided below. The presence of chlorine will result in a characteristic M+2 isotopic peak for chlorine-containing fragments.
| Predicted Fragment Ion | Predicted m/z | Identity | Rationale for Prediction |
| [M]⁺ | 194/196 | Molecular ion | The parent ion with the characteristic 3:1 isotopic pattern for chlorine. |
| [M - Cl]⁺ | 159 | Loss of a chlorine radical. | |
| [M - SO₂]⁺ | 130/132 | Loss of sulfur dioxide. | |
| [M - SO₂Cl]⁺ | 95 | [C₅H₇N₂]⁺ | Loss of the sulfonyl chloride radical, resulting in the 1-ethyl-1H-pyrazolyl cation. |
| [C₂H₅]⁺ | 29 | Ethyl cation | Fragmentation of the ethyl group. |
Conclusion
This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the spectroscopic data for this compound. By understanding the theoretical basis for the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development, facilitating the advancement of their research.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural elucidation via NMR is paramount for researchers. This document delves into the theoretical principles governing the spectral features of this molecule, offers detailed experimental protocols for data acquisition, and presents a complete interpretation of the expected ¹H and ¹³C NMR spectra. The causality behind chemical shifts, coupling constants, and signal multiplicities is explained, grounded in the electronic and structural properties of the pyrazole ring and its substituents. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds.
Introduction: The Significance of this compound
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The title compound, this compound, is a versatile intermediate. The pyrazole core serves as a stable aromatic scaffold, while the sulfonyl chloride group is a highly reactive functional group, enabling a variety of chemical transformations, most notably the formation of sulfonamides.[3] Sulfonamides derived from pyrazoles are prominent pharmacophores found in numerous clinically approved drugs, exhibiting anti-inflammatory, antimicrobial, and antiviral activities.[2]
Accurate and unambiguous structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[4] This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, empowering researchers to confidently identify and assess the purity of this important synthetic intermediate.
Foundational Principles: Understanding NMR in the Context of a Substituted Pyrazole
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For the characterization of this compound, ¹H (proton) and ¹³C NMR are the most informative techniques. The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups, such as the sulfonyl chloride moiety, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[5]
-
Signal Multiplicity (Splitting): This arises from the interaction (coupling) of neighboring magnetic nuclei. The N+1 rule is often a good first approximation for predicting the splitting pattern, where N is the number of equivalent neighboring protons.[4]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled nuclei.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
The pyrazole ring is an aromatic 5-membered heterocycle with two adjacent nitrogen atoms.[2] The positions on the ring are numbered, and this numbering is crucial for assigning NMR signals. The substituents—an ethyl group at the N1 position and a sulfonyl chloride group at the C5 position—profoundly influence the electronic distribution within the pyrazole ring, which is directly reflected in the NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Analysis
The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The following analysis is based on established principles of NMR spectroscopy and data from structurally related compounds.[6][7]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
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Pyrazole Ring Protons (H3 and H4): The two protons on the pyrazole ring are not chemically equivalent and will appear as two separate signals.
-
H3: This proton is adjacent to a nitrogen atom and the C4 proton. It is expected to appear as a doublet.
-
H4: This proton is situated between the C3 proton and the C5 carbon bearing the sulfonyl chloride group. It will also appear as a doublet due to coupling with H3. The electron-withdrawing nature of the sulfonyl chloride group at the adjacent C5 position will likely cause the H4 signal to be shifted downfield relative to the H3 signal.
-
-
N-Ethyl Group Protons (-CH₂CH₃): The ethyl group will exhibit a characteristic ethyl pattern.
-
Methylene Protons (-CH₂-): These protons are adjacent to the N1 atom of the pyrazole ring and the methyl group. They will appear as a quartet due to coupling with the three protons of the methyl group. The direct attachment to the electronegative nitrogen atom will result in a downfield chemical shift.[7]
-
Methyl Protons (-CH₃): These protons are coupled to the two methylene protons and will therefore appear as a triplet.[7]
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the molecule.
-
Pyrazole Ring Carbons (C3, C4, and C5):
-
C5: This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, causing its signal to be significantly deshielded and appear at the furthest downfield position among the ring carbons.[6]
-
C3: This carbon is adjacent to two nitrogen atoms and is also expected to be deshielded.
-
C4: The signal for C4 is typically found at the most upfield position of the pyrazole ring carbons.[6]
-
-
N-Ethyl Group Carbons (-CH₂CH₃):
-
Methylene Carbon (-CH₂-): This carbon is bonded to the N1 atom and will be deshielded, appearing at a downfield position compared to the methyl carbon.
-
Methyl Carbon (-CH₃): This carbon will give rise to a signal in the typical upfield aliphatic region of the spectrum.
-
The relationships between the molecular structure and its NMR spectral features can be visualized as follows:
Caption: Relationship between molecular structure and NMR signals.
Experimental Protocol: Acquiring High-Quality NMR Data
Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity and dry, as residual water can introduce an interfering signal.[8]
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4] Modern NMR solvents often come with TMS already added.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following is a generalized workflow for data acquisition on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.[7]
Caption: Workflow for NMR data acquisition.
Key Acquisition Parameters:
-
¹H NMR:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
-
Pulse Width: A 30-45 degree pulse angle is often used for routine spectra.
-
-
¹³C NMR:
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets.
-
Data Summary and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H3 | 7.5 - 7.8 | Doublet (d) | 1H |
| H4 | 6.5 - 6.8 | Doublet (d) | 1H |
| -CH₂- | 4.2 - 4.5 | Quartet (q) | 2H |
| -CH₃ | 1.4 - 1.6 | Triplet (t) | 3H |
| ¹³C NMR Data | |
| Assignment | Predicted δ (ppm) |
| C5 | 145 - 150 |
| C3 | 138 - 142 |
| C4 | 110 - 115 |
| -CH₂- | 48 - 52 |
| -CH₃ | 14 - 16 |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of this compound. A comprehensive understanding of the expected spectral features, as detailed in this guide, allows for confident and accurate characterization. The distinct signals for the pyrazole ring protons and the characteristic pattern of the N-ethyl group provide a unique fingerprint for this molecule. By following the outlined experimental protocols, researchers can obtain high-quality data, ensuring the integrity of their synthetic work and facilitating the advancement of their research in drug discovery and materials science.
References
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Infrared (IR) spectroscopy of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Introduction: Elucidating Structure Through Molecular Vibrations
In the landscape of modern pharmaceutical and chemical research, the unambiguous confirmation of molecular structure is a cornerstone of scientific integrity and developmental progress. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive method for identifying functional groups and providing a molecular "fingerprint." This guide offers a detailed examination of the IR spectroscopic profile of this compound, a key heterocyclic building block.
This molecule's structure is a composite of three critical moieties: a five-membered aromatic pyrazole ring, an N-ethyl substituent, and a highly reactive sulfonyl chloride functional group. Each of these components possesses unique vibrational modes that give rise to a characteristic and interpretable IR spectrum. For researchers in drug development, understanding this spectral signature is paramount for reaction monitoring, quality control, and confirmation of synthesis. This whitepaper provides the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary to leverage IR spectroscopy effectively for the characterization of this compound.
Pillar 1: Theoretical Foundations of the IR Spectrum
The absorption of infrared radiation by a molecule is not a random event; it is a quantum mechanical phenomenon governed by the specific vibrational energies of its chemical bonds. When the frequency of the incident IR radiation matches the natural frequency of a specific molecular vibration (e.g., stretching or bending), the molecule absorbs the energy, resulting in a change in the dipole moment. This absorption is recorded as a trough in the IR spectrum.
The frequency of these vibrations can be approximated by Hooke's Law:
ν = (1/2πc) * √(f/μ)
Where:
-
ν is the vibrational frequency (wavenumber, cm⁻¹).
-
f is the force constant of the bond (a measure of bond strength).
-
μ is the reduced mass of the two atoms in the bond.
This relationship explains why stronger bonds (larger f), such as double and triple bonds, and bonds involving lighter atoms (smaller μ), absorb at higher frequencies.[1] For this compound, this principle allows us to predict and assign absorption bands to specific functional groups, from the high-frequency C-H stretches to the lower-frequency vibrations of the sulfonyl chloride group.
Pillar 2: Key Vibrational Modes of this compound
The IR spectrum of this molecule is a superposition of the absorptions from its constituent parts. A logical approach to interpretation involves dissecting the molecule and examining the characteristic frequencies for each functional group.
The Sulfonyl Chloride (-SO₂Cl) Moiety
The sulfonyl chloride group is the most distinctive feature and gives rise to some of the strongest and most easily identifiable peaks in the spectrum.
-
Asymmetric S=O Stretching (νₐₛ SO₂): This mode typically produces a very strong and sharp absorption band in the 1370-1410 cm⁻¹ region.[2] The high frequency is due to the strong double bond character of the S=O bonds.
-
Symmetric S=O Stretching (νₛ SO₂): A second, equally strong absorption appears at a lower frequency, generally in the 1166-1204 cm⁻¹ range.[2][3] The presence of both strong bands is a definitive indicator of the -SO₂ group.
-
S-Cl Stretching (ν S-Cl): The sulfur-chlorine bond stretch is significantly weaker and occurs at a much lower frequency due to the heavier masses of the S and Cl atoms. This band is expected in the far-infrared region, typically around 300-400 cm⁻¹ .[4] Its observation may require a spectrometer equipped with cesium iodide (CsI) optics.[4]
The Pyrazole Ring
The substituted pyrazole ring contributes a series of medium-to-weak absorptions that are characteristic of five-membered aromatic heterocycles.
-
Aromatic C-H Stretching (ν C-H): The stretch of the hydrogen atom attached to the pyrazole ring carbon appears as a weak to medium band above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range.
-
Ring Stretching (ν C=N, ν C=C): The stretching vibrations of the C=N and C=C bonds within the aromatic ring produce a series of bands, often of variable intensity, in the 1400-1600 cm⁻¹ region.[5][6] These are analogous to the quadrant and semicircle stretching bands seen in benzene derivatives.
-
Ring Deformation: In-plane and out-of-plane bending of the pyrazole ring and its substituents generate a complex pattern of absorptions in the fingerprint region (< 1000 cm⁻¹), which are highly specific to the overall molecular structure.[7]
The N-Ethyl Group (-CH₂CH₃)
The ethyl group provides clear signatures for aliphatic C-H bonds, which are readily distinguished from their aromatic counterparts.
-
Aliphatic C-H Stretching (ν C-H): These absorptions occur just below 3000 cm⁻¹. Typically, one can resolve asymmetric and symmetric stretches for both the methyl (-CH₃) and methylene (-CH₂) groups in the 2850-2980 cm⁻¹ region.[2]
-
C-H Bending (δ C-H): Methylene scissoring vibrations are found near 1465 cm⁻¹ , while methyl symmetric ("umbrella") and asymmetric bending modes appear around 1380 cm⁻¹ and 1450 cm⁻¹ , respectively.
The Carbon-Sulfur Bond (C-S)
-
C-S Stretching (ν C-S): The stretch for the bond connecting the pyrazole ring to the sulfur atom is expected to be a weak to medium absorption in the 600-800 cm⁻¹ range.[8][9] Its precise location can be variable and influenced by coupling with other vibrations.
Pillar 3: Experimental Protocol & Data Acquisition
The integrity of an IR spectrum is contingent upon a rigorous experimental methodology. Given that sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which would convert the -SO₂Cl group to a sulfonic acid (-SO₃H), all procedures must be conducted under anhydrous conditions.[10]
Step-by-Step Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for this compound as it requires minimal sample preparation and reduces exposure to the atmosphere.
-
Instrument Preparation: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.
-
Background Collection: With the clean, empty ATR crystal (typically diamond or germanium), collect a background spectrum. This is a critical self-validating step that digitally subtracts the absorbance of the atmosphere and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small, representative amount (typically 1-2 mg) of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. Consistent pressure is key for spectral reproducibility.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.
-
Data Processing & Cleaning: After acquisition, process the spectrum using the instrument software. This includes baseline correction and ATR correction. Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., anhydrous dichloromethane or isopropanol) and a soft laboratory wipe.
Experimental Workflow Diagram
References
- 1. quora.com [quora.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mass spectrometry analysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Introduction
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The precise characterization of such intermediates is paramount to ensure the integrity of multi-step syntheses and the purity of final drug candidates. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. It provides definitive confirmation of molecular weight and crucial information on molecular structure through the analysis of fragmentation patterns.
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI), a technique renowned for generating reproducible and structurally informative mass spectra.[1][2] We will dissect the compound's fragmentation pathways, offer a validated experimental protocol, and present the data in a manner accessible to researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Foundation
A thorough understanding of the analyte's basic properties is the foundation of any mass spectrometric analysis.
-
Molecular Formula: C₅H₇ClN₂O₂S
-
Molecular Weight (Average): 194.64 g/mol
-
Monoisotopic Mass: 193.9917 Da
The monoisotopic mass is the critical value for high-resolution mass spectrometry, representing the mass of the molecule with the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
Core Principles of Mass Spectrometry for Sulfonyl Chlorides
When subjected to the high-energy electron beam (typically 70 eV) in an EI source, this compound undergoes ionization to form a radical cation, known as the molecular ion (M•⁺).[2] This high-energy ion is unstable and rapidly undergoes a series of predictable fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
The fragmentation of pyrazole derivatives and sulfonyl chlorides follows established chemical principles. For sulfonyl chlorides, characteristic cleavages include the loss of a chlorine atom and the neutral loss of sulfur dioxide (SO₂).[3][4] The pyrazole ring itself can also undergo specific cleavages, often influenced by the nature and position of its substituents.[5][6]
Predicted Fragmentation Pathway
The analysis of the mass spectrum of this compound is centered on identifying the molecular ion and tracing its decomposition. The presence of a single chlorine atom imparts a distinctive isotopic signature to all chlorine-containing fragments: a pair of peaks separated by 2 m/z units (for the ³⁵Cl and ³⁷Cl isotopes) with an approximate abundance ratio of 3:1.
The primary fragmentation pathways are outlined below:
-
Formation of the Molecular Ion (M•⁺): The initial event is the ejection of an electron to form the molecular ion at m/z 194 .
-
Loss of Chlorine Radical (•Cl): A facile cleavage of the S-Cl bond results in the loss of a chlorine radical, yielding a prominent acylium-type ion at m/z 159 . This is a common fragmentation pattern for sulfonyl chlorides.[3]
-
Loss of Sulfur Dioxide (SO₂): Following the loss of chlorine, the resulting ion can readily eliminate a neutral molecule of sulfur dioxide (64 Da). This rearrangement is a hallmark of sulfonyl compounds and leads to the formation of the 1-ethyl-1H-pyrazolyl cation at m/z 95 .[3][7][8]
-
Direct C-S Bond Cleavage: An alternative pathway from the molecular ion is the direct cleavage of the pyrazole-sulfur bond, resulting in the loss of the •SO₂Cl radical (99 Da) to directly form the pyrazolyl cation at m/z 95 .
-
Fragmentation of the Ethyl Group: The ethyl group on the pyrazole ring can fragment. The ion at m/z 95 can lose an ethylene molecule (C₂H₄, 28 Da) to produce the pyrazolyl cation at m/z 67 .
-
Pyrazole Ring Fission: The stable pyrazole ring can also fragment, typically through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da). For instance, the fragment at m/z 95 could lose HCN to yield an ion at m/z 68 .
The following diagram illustrates the proposed fragmentation cascade.
Caption: Predicted EI Fragmentation Pathway of this compound.
Summary of Key Spectral Data
The expected key ions in the EI mass spectrum are summarized in the table below for quick reference.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 194 / 196 | Molecular Ion | [C₅H₇ClN₂O₂S]•⁺ | Exhibits characteristic 3:1 isotopic pattern for one chlorine atom. |
| 159 | [M - Cl]⁺ | [C₅H₇N₂O₂S]⁺ | Result of S-Cl bond cleavage. |
| 95 | [M - SO₂Cl]⁺ | [C₅H₇N₂]⁺ | Represents the stable 1-ethyl-1H-pyrazolyl cation. Often a high-abundance ion. |
| 68 | [C₄H₄N]⁺ | [C₅H₇N₂ - HCN]⁺ | Result of pyrazole ring fragmentation. |
| 67 | [C₃H₃N₂]⁺ | [C₅H₇N₂ - C₂H₄]⁺ | Result of ethylene loss from the ethyl group. |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust, self-validating workflow for the analysis of this compound.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the analyte.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[9]
2. Instrument Setup & Calibration
-
System: A gas chromatograph coupled to a mass spectrometer with an EI source (GC-MS).
-
Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-300) using a standard calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.
3. Gas Chromatography (GC) Method
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to protect the filament from the solvent front.
5. Data Acquisition & Analysis
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum:
-
Identify the molecular ion peak (m/z 194) and confirm its isotopic pattern.
-
Identify the key fragment ions (m/z 159, 95, 67, 68) and compare their m/z values and relative abundances to the predicted fragmentation pathway.
-
Utilize spectral libraries (e.g., NIST/Wiley) for comparison, if available, though novel compounds may not be present.
-
Caption: High-level workflow for the GC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound by Electron Ionization is a powerful and definitive method for its structural confirmation and purity assessment. The molecule exhibits a predictable and informative fragmentation pattern dominated by the characteristic loss of the chlorine radical and sulfur dioxide, leading to a stable 1-ethyl-1H-pyrazolyl cation. By following the detailed protocol outlined in this guide, researchers can reliably generate high-quality mass spectra, enabling confident identification and characterization of this important synthetic intermediate. This analytical rigor is fundamental to advancing research and development in the pharmaceutical and chemical sciences.
References
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Technical Guide to 1-ethyl-1H-pyrazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in the synthesis of pharmacologically relevant molecules.
Core Compound Identification and Properties
This compound is a substituted pyrazole derivative featuring a highly reactive sulfonyl chloride functional group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The ethyl group at the N1 position and the sulfonyl chloride at the C5 position make this molecule a versatile intermediate for constructing diverse molecular libraries through nucleophilic substitution and cross-coupling reactions.
Molecular Structure:
Table 1: Compound Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1226706-97-3 | [3][4] |
| Molecular Formula | C₅H₇ClN₂O₂S | [3] |
| Molecular Weight | 194.64 g/mol | [5][6] |
| IUPAC Name | This compound | N/A |
| Appearance | Off-white to pale yellow solid (Estimated) | [1] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) | [1] |
Synthesis and Mechanistic Considerations
Expert Insight: Rationale for Synthetic Strategy
The most direct and industrially scalable approach involves the direct chlorosulfonation of 1-ethyl-1H-pyrazole. Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It acts as a powerful electrophile, introducing the sulfonyl group onto the electron-rich pyrazole ring. The reaction's regioselectivity is directed to the C5 position due to the electronic influence of the N-ethyl group. A subsequent chlorination step, often using a reagent like thionyl chloride (SOCl₂), converts the resulting sulfonic acid into the desired sulfonyl chloride.[5][7] This method is favored for its efficiency and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chlorides (Analogous Procedure)
The following protocol is adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides and serves as a robust starting point for synthesizing the C5 isomer.[7]
Step 1: Preparation of 1-ethyl-1H-pyrazole (Precursor)
-
This precursor can be synthesized via the condensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine.
Step 2: Chlorosulfonation
-
In a fume hood, cool a flask containing chloroform (CHCl₃) to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid to the cooled chloroform with vigorous stirring.
-
To this solution, add 1-ethyl-1H-pyrazole dropwise, ensuring the temperature remains below 10°C. This slow addition is critical to control the exothermic reaction.
-
After the addition is complete, add thionyl chloride (SOCl₂) to the reaction mixture.
-
Heat the mixture to reflux (approximately 60°C) and maintain for several hours, monitoring the reaction's progress by TLC.[7]
-
Upon completion, cool the reaction mass and carefully quench it by pouring it onto crushed ice. This step must be performed with extreme caution as the reaction of residual chlorosulfonic acid and thionyl chloride with water is highly exothermic and releases toxic gases.
-
The product will precipitate as a solid. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product via column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Reactivity Profile and Applications in Medicinal Chemistry
The synthetic utility of this compound is dominated by the high electrophilicity of the sulfonyl chloride group.[5] This moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
This reactivity is the cornerstone of its application in drug discovery. The resulting pyrazole-sulfonamide scaffold is a privileged structure found in numerous biologically active compounds.[7]
Key Applications:
-
Precursor to Sulfonamide Drugs: It serves as a critical intermediate for synthesizing novel sulfonamides with potential antimicrobial, antiviral, and anti-inflammatory activities.[5]
-
Kinase Inhibitor Synthesis: Many kinase inhibitors, a crucial class of anticancer drugs, feature a substituted pyrazole core.[1][2] This building block allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine-containing fragments.
-
Development of Anti-inflammatory Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][8] This compound enables the synthesis of novel analogues to optimize efficacy and selectivity, for instance, towards COX-2 inhibition.[9]
Logical Pathway to Bioactive Compounds
Caption: Reaction pathway from the core building block to diverse therapeutic candidates.
Safety, Handling, and Storage Protocols
As a reactive sulfonyl chloride, this compound presents significant hazards and must be handled with appropriate precautions. The following information is synthesized from safety data sheets for structurally similar and equally reactive pyrazole sulfonyl chlorides.[10][11][12][13]
Hazard Identification:
-
H314: Causes severe skin burns and eye damage. [11]
-
Reacts violently with water, liberating toxic gas. [10] Contact with moisture in the air or other sources will lead to hydrolysis, forming hydrochloric acid and the corresponding sulfonic acid.
-
May cause respiratory irritation.[14]
Table 2: Mandatory Handling and Storage Procedures
| Procedure | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[10][12] | To prevent severe burns upon contact with skin or eyes. |
| Handling Environment | Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Handle under an inert atmosphere (e.g., nitrogen or argon).[10][13] | To avoid inhalation of corrosive vapors and prevent reaction with atmospheric moisture. |
| First Aid (Eyes) | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12] | To mitigate severe eye damage and potential blindness. |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10] | To minimize the extent of chemical burns. |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[10][12] Keep container tightly closed and under an inert atmosphere.[13] | To maintain compound integrity by preventing hydrolysis and ensure safety. |
| Incompatible Materials | Water, strong bases, strong oxidizing agents, amines, and alcohols.[10] | These materials will react violently or degradatively with the sulfonyl chloride group. |
Analytical Characterization
To ensure the identity, purity, and integrity of this compound, a combination of standard spectroscopic techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethyl group (a characteristic triplet and quartet), and protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be indicative of the C5 substitution pattern.[7]
-
¹³C NMR: Will show distinct signals for the five carbons in the molecule, providing further structural confirmation.[7]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1226706-97-3 [sigmaaldrich.com]
- 4. rndmate.com [rndmate.com]
- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 6. 1-Ethyl-1H-pyrazole-4-sulfonyl chloride [oakwoodchemical.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride in Organic Solvents
Abstract
1-Ethyl-1H-pyrazole-5-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in reaction chemistry is fundamentally governed by its behavior in various solvent systems. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility profile of this reagent. We delve into the physicochemical properties that dictate solubility, the critical and often overlooked impact of solvent reactivity, and provide a detailed, field-proven protocol for accurate equilibrium solubility determination. This document synthesizes theoretical principles with practical, actionable methodologies to ensure optimized reaction conditions, enhance process safety, and facilitate robust analytical characterization.
Introduction to this compound
This compound belongs to the class of pyrazole sulfonyl chlorides, which are versatile intermediates in the synthesis of sulfonamides and sulfonate esters—moieties frequently found in pharmacologically active compounds. The pyrazole ring is a common scaffold in drug design, and the highly reactive sulfonyl chloride group (-SO₂Cl) serves as a powerful electrophilic handle for coupling with a wide range of nucleophiles.
A precise understanding of the compound's solubility is paramount. It directly influences:
-
Reaction Kinetics: The concentration of the reagent in solution dictates reaction rates.
-
Process Scalability: Inefficient dissolution can create challenges in large-scale synthesis.
-
Purification: Solubility differences are exploited for crystallization and chromatography.
-
Safety: Uncontrolled dissolution or reaction can lead to hazardous conditions.
This guide will focus on providing a robust methodology for characterizing its solubility across a spectrum of common organic solvents.
Theoretical Solubility Profile & Physicochemical Considerations
While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and the properties of analogous compounds.[1] The molecule's structure features a moderately polar pyrazole core, a highly polar sulfonyl chloride group, and a non-polar ethyl substituent. This combination suggests a nuanced solubility profile.
Key Molecular Characteristics:
-
Polarity: The molecule possesses both polar (sulfonyl chloride, pyrazole nitrogens) and non-polar (ethyl group, pyrazole carbons) regions. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity.
-
Hydrogen Bonding: The pyrazole nitrogen atoms are weak hydrogen bond acceptors, while the sulfonyl oxygens can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor.
-
"Like Dissolves Like" Principle: Based on this principle, we can predict favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN). Solubility is expected to be lower in highly non-polar solvents like heptane or hexane and complicated by reactivity in polar protic solvents like methanol or water. The ethyl group, compared to a methyl analogue, may slightly enhance lipophilicity and solubility in less polar organic solvents.[1]
Critical Factor: Reactivity and Stability in Solvents
The single most important consideration when evaluating the solubility of a sulfonyl chloride is its inherent reactivity. The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to nucleophilic attack.
3.1 Solvolysis with Protic Solvents Protic solvents, such as water and alcohols, are nucleophiles and will react with this compound in a process called solvolysis. This is not a simple dissolution but an irreversible chemical transformation that yields the corresponding sulfonic acid or sulfonate ester, liberating hydrochloric acid (HCl) as a byproduct.[2]
-
Hydrolysis (Water): R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Alcoholysis (Alcohols): R-SO₂Cl + R'-OH → R-SO₃R' + HCl
This reactivity means that a true "thermodynamic solubility" value in protic solvents is often unattainable. The measurement becomes a function of the rate of dissolution versus the rate of degradation. Therefore, any solubility studies in protic solvents must be interpreted with extreme caution and are generally avoided unless the solvolysis reaction itself is the subject of study.
3.2 Stability in Aprotic Solvents In aprotic solvents (e.g., DCM, THF, Toluene, Heptane), the compound is significantly more stable. However, rigorous exclusion of atmospheric moisture is crucial, as even trace amounts of water can cause slow degradation over time.[3] For this reason, all solubility experiments must be conducted using anhydrous solvents and preferably under an inert atmosphere (e.g., nitrogen or argon).
Below is a diagram illustrating the key reactivity pathway that complicates solubility measurements in protic media.
References
Discovery and history of pyrazole sulfonyl chlorides
An In-Depth Technical Guide to the Discovery and History of Pyrazole Sulfonyl Chlorides
Abstract
This guide provides a comprehensive exploration of pyrazole sulfonyl chlorides, from the foundational 19th-century discoveries of the pyrazole nucleus to their contemporary role as indispensable building blocks in medicinal chemistry. We will trace the independent historical paths of pyrazole synthesis and sulfonyl chloride chemistry, focusing on their eventual convergence. This document details the evolution of synthetic methodologies, from early direct chlorosulfonation to modern, regioselective multi-step syntheses. By examining key applications, most notably the synthesis of the COX-2 inhibitor Celecoxib, this guide underscores the profound impact of pyrazole sulfonyl chlorides on modern drug development. Detailed protocols, comparative data, and mechanistic insights are provided for researchers, scientists, and professionals in the field.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular motifs consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3][4] Concurrently, the sulfonamide functional group, born from the dawn of the antibiotic era, has become a cornerstone of drug design. The critical precursor to this vital group is the highly reactive sulfonyl chloride (-SO₂Cl).
This guide chronicles the discovery and history of pyrazole sulfonyl chlorides, the chemical entities that unite these two powerful pharmacophores. We will delve into the pioneering work that first made the pyrazole ring accessible, explore the rise of sulfonamide drugs which created the demand for sulfonyl chloride intermediates, and detail the subsequent development of synthetic strategies to fuse these moieties. This journey from academic curiosity to an industrial workhorse is a compelling narrative of chemical innovation and its impact on human health.
Chapter 1: The Genesis of the Pyrazole Ring - A 19th Century Breakthrough
The story of pyrazole sulfonyl chlorides begins with the discovery of the pyrazole ring itself. Before chemists could functionalize the ring with a sulfonyl chloride, they first had to learn how to build it. Two German chemists, Ludwig Knorr and Hans von Pechmann, laid the foundational groundwork in the late 1800s.
The Knorr Pyrazole Synthesis (1883)
In 1883, Ludwig Knorr reported that the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative readily produced a pyrazole.[2][5][6][7] This reaction, now known as the Knorr Pyrazole Synthesis, was a landmark discovery.[8][9] The causality behind its success lies in the high reactivity of the hydrazine nucleophile and the thermodynamic driving force of forming a stable, aromatic pyrazole ring, which often leads to high yields.[5] Knorr's work transformed pyrazoles from chemical obscurities into readily accessible heterocyclic systems, paving the way for future investigations.[2]
The Pechmann Pyrazole Synthesis (1898)
Fifteen years later, Hans von Pechmann developed an alternative route involving the 1,3-dipolar cycloaddition of diazomethane with acetylene.[7][10][11][12][13] While the use of the explosive and toxic diazomethane limited its initial appeal, the Pechmann synthesis demonstrated a different fundamental approach to constructing the pyrazole core.[10][12]
These two foundational syntheses opened the door to the systematic study of pyrazoles and their derivatives, setting the stage for their eventual incorporation into more complex molecules.
Chapter 2: The Rise of Sulfonamides and the Sulfonyl Chloride Precursor
The impetus for developing pyrazole sulfonyl chlorides came not from pyrazole chemistry, but from the revolutionary field of antibacterial drugs. In 1932, the discovery of Prontosil, the first sulfonamide drug, by Domagk, Mietzsch, and Klarer marked a turning point in medicine.[14] This created an immense demand for methods to synthesize sulfonamides, and by extension, their immediate precursors: sulfonyl chlorides.
Sulfonyl chlorides are a class of highly reactive organosulfur compounds. Their importance stems from their utility as electrophiles, readily reacting with nucleophiles like amines to form stable sulfonamide linkages. Classical methods for their preparation include:
-
Reaction of sulfonic acids with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[14][15][16]
-
Direct oxidative chlorination of sulfur compounds such as thiols or disulfides.[17][18]
-
Chlorosulfonation , where a C-H bond, typically on an aromatic ring, is directly replaced by a -SO₂Cl group using chlorosulfonic acid (ClSO₃H).
The development of these synthetic tools was a prerequisite for the eventual creation of pyrazole sulfonyl chlorides.
Chapter 3: The Convergence - Synthesis of Pyrazole Sulfonyl Chlorides
With methods to synthesize pyrazoles established and a clear need for sulfonyl chlorides as pharmaceutical intermediates, chemists began to explore ways to combine the two. The primary challenge was one of regioselectivity—controlling the precise position on the pyrazole ring where the sulfonyl chloride group would be installed.
Method 1: Direct Chlorosulfonation
The most straightforward approach is the direct chlorosulfonation of a pre-formed pyrazole ring. This typically involves treating the pyrazole with a strong chlorosulfonating agent like chlorosulfonic acid (ClSO₃H), often in a solvent like chloroform.[19][20][21][22]
Causality: This is an electrophilic aromatic substitution reaction. The highly electrophilic sulfur trioxide (SO₃) species, present in chlorosulfonic acid, attacks the electron-rich pyrazole ring. The resulting sulfonic acid is then converted in situ to the sulfonyl chloride. The primary drawback of this method is the potential for poor regioselectivity, leading to mixtures of isomers (e.g., substitution at the 4- or 5-position), and the harsh, acidic conditions can be incompatible with sensitive functional groups.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [20][21]
-
A solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform is prepared in a flask equipped with a dropping funnel and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
Chlorosulfonic acid (5.5 eq) dissolved in chloroform is added dropwise to the stirred pyrazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture's temperature is raised to 60 °C and stirred for 10 hours.
-
Thionyl chloride (1.3 eq) is added to the reaction mixture at 60 °C over 20 minutes.
-
The mixture is stirred for an additional 2 hours at 60 °C.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The organic layer is separated, washed with cold water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Method 2: Multi-Step Synthesis via Sulfonic Acids
To overcome the regioselectivity issues of direct chlorosulfonation, multi-step approaches are often employed. These methods typically involve the initial, controlled synthesis of a pyrazole sulfonic acid, which is then converted to the desired sulfonyl chloride.
Causality: This approach decouples the sulfonation and chlorination steps. Sulfonation can often be achieved with greater regiocontrol using specific reagents and conditions. The isolated pyrazole sulfonic acid, a stable intermediate, is then cleanly converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.[15][23] This two-step process provides a more reliable and scalable route to a single, desired isomer.
Experimental Protocol: Conversion of a Pyrazole Sulfonic Acid to a Sulfonyl Chloride [23]
-
To a suspension of the pyrazole sulfonic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), phosphorus pentachloride (1.5 eq) is added in portions.
-
A catalytic amount of dimethylformamide (DMF) is added.
-
The mixture is stirred at reflux for 8 hours.
-
The reaction mixture is concentrated in vacuo.
-
The residue is carefully treated with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over magnesium sulfate, filtered, and evaporated to yield the pyrazole sulfonyl chloride.
| Method | Reagents | Key Advantages | Key Disadvantages | Reference |
| Direct Chlorosulfonation | ClSO₃H, SOCl₂ | One-pot, direct | Harsh conditions, potential for isomer mixtures | [20][21] |
| Multi-Step Synthesis | 1. Sulfonating Agent2. SOCl₂ or PCl₅ | High regioselectivity, milder conditions possible for chlorination step | Longer synthetic route, requires isolation of intermediate | [23] |
| From Sulfonamides | Pyry-BF₄ | Mild conditions, late-stage functionalization | Requires pre-existing sulfonamide | [14] |
| From Thiols/Disulfides | Oxidizing Agent (e.g., H₂O₂), Chlorine Source (e.g., POCl₃) | Utilizes different starting materials | Requires specific sulfur precursors | [18] |
Chapter 4: The Pharmacological Impact - Pyrazole Sulfonyl Chlorides in Drug Discovery
The true significance of pyrazole sulfonyl chlorides lies in their application as key intermediates for synthesizing pharmacologically active compounds. The ability to readily introduce a sulfonamide group onto a pyrazole ring has been a boon for drug development.
Case Study: Celecoxib (Celebrex)
Perhaps the most prominent example of the importance of this scaffold is in the synthesis of Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis and inflammation.[4][24][25] The chemical structure of Celecoxib features a central 1,5-diarylpyrazole ring with a critical p-sulfonamide group on one of the aryl rings.[25] This sulfonamide moiety is essential for its selective binding to the COX-2 enzyme.
The industrial synthesis of Celecoxib relies on a pyrazole sulfonyl chloride intermediate.
The synthesis typically involves the condensation of a substituted 1,3-diketone with 4-hydrazinobenzenesulfonic acid.[23] This forms the pyrazole ring and installs the sulfonic acid group in the correct position in a single, regioselective step. This pyrazole sulfonic acid intermediate is then converted to the crucial pyrazole sulfonyl chloride.[23] Finally, reaction of this sulfonyl chloride with ammonia (ammonolysis) furnishes the target sulfonamide, completing the synthesis of Celecoxib. This elegant and efficient route highlights the industrial-scale importance of pyrazole sulfonyl chloride chemistry.
Conclusion: From Historical Curiosities to Indispensable Building Blocks
The journey of pyrazole sulfonyl chlorides is a testament to the synergistic nature of chemical discovery. The academic explorations of Knorr and Pechmann in the 19th century provided the foundational scaffold. The medical revolution sparked by sulfonamide antibiotics nearly half a century later created the functional group of interest. The subsequent fusion of these two domains by synthetic chemists created a class of reagents that have become indispensable. From their early synthesis via harsh, direct methods to the refined, regiocontrolled strategies used today, the evolution of pyrazole sulfonyl chloride chemistry mirrors the increasing sophistication of organic synthesis. Their central role in the creation of blockbuster drugs like Celecoxib solidifies their status not as mere chemical curiosities, but as powerful and enduring tools in the ongoing quest for new and improved medicines.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. books.rsc.org [books.rsc.org]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 11. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 12. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 13. alchetron.com [alchetron.com]
- 14. d-nb.info [d-nb.info]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. S-Chlorinations [organic-chemistry.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 20. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Abstract: This document provides a detailed protocol for the synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride, a key building block in medicinal chemistry and drug development. The procedure involves the direct chlorosulfonation of 1-ethyl-1H-pyrazole. This guide offers in-depth mechanistic insights, a step-by-step experimental workflow, critical safety protocols, and characterization data to ensure procedural fidelity and researcher safety.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of modern pharmacology and agrochemistry, present in a wide array of bioactive compounds. The incorporation of a sulfonyl chloride moiety onto the pyrazole scaffold, specifically at the C5 position, generates a highly versatile electrophilic intermediate. This compound is particularly valuable as it can readily react with various nucleophiles (amines, alcohols, thiols) to produce a diverse library of sulfonamides and related derivatives. These sulfonamides are frequently explored for their potential as analgesic, anti-inflammatory, and anti-cancer agents.
This application note details a robust and reproducible method for the synthesis of this key intermediate via electrophilic substitution, providing researchers with the necessary information to perform this reaction efficiently and safely.
Synthetic Strategy and Reaction Mechanism
The conversion of 1-ethyl-1H-pyrazole to this compound is achieved through an electrophilic aromatic substitution reaction.
2.1. The Reagent: Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, sulfur trioxide (SO₃), which is generated in situ. It is a powerful sulfonating agent, ideal for activating moderately reactive heterocyclic systems like pyrazoles.
2.2. Regioselectivity
The pyrazole ring exhibits distinct electronic properties. The nitrogen atom at position 2 (N2) is basic and protonated under the strongly acidic conditions, which deactivates the ring somewhat. However, the N-ethyl group at position 1 (N1) is an activating, ortho-, para-director. In the context of the pyrazole ring, this directs the incoming electrophile primarily to the C5 position. The combined electronic effects make the C4 position the primary site for electrophilic attack in many pyrazoles, but the C5 position can also be targeted.[1] The specific conditions of this chlorosulfonation favor substitution at the C5 position.
2.3. Reaction Pathway
The reaction proceeds via two main stages:
-
Sulfonation: The 1-ethyl-1H-pyrazole attacks the sulfur trioxide electrophile, forming a sigma complex intermediate which then rearomatizes to yield 1-ethyl-1H-pyrazole-5-sulfonic acid.
-
Chlorination: The initially formed sulfonic acid is then converted to the desired sulfonyl chloride. While chlorosulfonic acid can effect this conversion, the addition of thionyl chloride (SOCl₂) is often employed to drive the reaction to completion and ensure a higher yield of the final product.[2]
The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the sulfonylation of similar pyrazole systems.[2] Extreme caution must be exercised at all stages due to the hazardous nature of the reagents.
3.1. Reagents and Equipment
| Reagents & Materials | Equipment |
| 1-ethyl-1H-pyrazole (C₅H₈N₂) | Three-neck round-bottom flask (250 mL) |
| Chlorosulfonic acid (ClSO₃H) | Addition funnel (100 mL) |
| Thionyl chloride (SOCl₂) | Condenser with drying tube (CaCl₂) |
| Chloroform (CHCl₃), anhydrous | Magnetic stirrer and stir bar |
| Crushed ice | Ice/water bath |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized water | Personal Protective Equipment (PPE) |
3.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Reagent Charging and Cooling: To the dropping funnel, add a solution of 1-ethyl-1H-pyrazole (e.g., 0.1 mol) dissolved in 25 mL of anhydrous chloroform. To the reaction flask, carefully add chlorosulfonic acid (e.g., 0.55 mol, 5.5 equiv.).[2] Begin stirring and cool the flask to 0 °C using an ice/water bath.
-
Substrate Addition: Slowly add the 1-ethyl-1H-pyrazole solution from the dropping funnel to the stirred chlorosulfonic acid over a period of 60-90 minutes. It is critical to maintain the internal temperature below 5 °C during this addition to control the exothermic reaction.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60 °C and maintain this temperature for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Conversion to Sulfonyl Chloride: After the initial heating period, cool the reaction to approximately 40-50 °C. Carefully add thionyl chloride (e.g., 0.13 mol, 1.3 equiv.) dropwise.[2] Re-heat the mixture to 60 °C and stir for an additional 2 hours to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
-
Reaction Quench (CRITICAL STEP): Allow the reaction mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice (approx. 500 g). WITH EXTREME CAUTION , slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. This process is highly exothermic and will release HCl gas; perform this in the back of the fume hood.
-
Extraction: Transfer the resulting acidic aqueous mixture to a large separatory funnel. Extract the product with chloroform or dichloromethane (3 x 100 mL).
-
Washing and Neutralization: Combine the organic extracts. Wash the combined organic layer sequentially with cold deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid. A faint effervescence may be observed during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound. The product may be a pale yellow solid or oil and can often be used in the next step without further purification.
Product Characterization
| Parameter | Expected Result |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| Yield | 80-90% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (d, 1H, pyrazole-H), ~6.4 (d, 1H, pyrazole-H), ~4.2 (q, 2H, -CH₂-), ~1.5 (t, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~1370 & ~1180 (asymmetric and symmetric SO₂ stretching) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₅H₈ClN₂O₂S⁺: 195.00 |
Critical Safety Protocols
Handling the reagents for this synthesis requires strict adherence to safety procedures.
-
Chlorosulfonic Acid (ClSO₃H):
-
Hazards: Extremely corrosive and causes severe skin burns and eye damage.[3] It reacts violently and explosively with water, releasing large amounts of heat and toxic HCl gas.[4][5] It is also a strong respiratory irritant.[3]
-
Handling: Always handle in a well-ventilated chemical fume hood.[3][6] Wear appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a chemical-resistant apron or lab coat.[4][7] Ensure an emergency shower and eyewash station are immediately accessible.[7]
-
Spills: Do NOT use water to clean up spills.[7] Neutralize small spills with a dry, inert absorbent material like sand or vermiculite, followed by careful, slow neutralization with sodium bicarbonate.[6][7]
-
-
Thionyl Chloride (SOCl₂):
-
Hazards: Toxic, corrosive, and lachrymatory. Reacts with water to release toxic HCl and SO₂ gases.
-
Handling: Handle with the same level of PPE and precautions as chlorosulfonic acid.
-
-
Work-up Procedure:
-
The quenching of the reaction mixture is the most hazardous step. The slow addition of the reaction mixture to a large excess of ice is mandatory to dissipate the heat of reaction. Never add water or ice to the reaction mixture directly.
-
-
Waste Disposal:
-
All aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal. Organic waste containing chlorinated solvents must be collected in a designated hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.[7]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Moisture in the reaction.- Product loss during work-up. | - Ensure reaction goes to completion via TLC.- Use oven-dried glassware and anhydrous solvents.- Be careful during neutralization; overly basic conditions can hydrolyze the product. |
| Dark Brown/Black Reaction Mixture | - Reaction temperature was too high during substrate addition. | - Maintain strict temperature control (0-5 °C) during the addition of 1-ethyl-1H-pyrazole. |
| Difficult Phase Separation During Extraction | - Emulsion formation. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is an Oil Instead of a Solid | - Presence of impurities. | - Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system. |
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 5. atul.co.in [atul.co.in]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
Application Notes and Protocols: A Detailed Guide to the Sulfonylation of 1-Ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the sulfonylation of 1-ethyl-1H-pyrazole, a critical transformation for the synthesis of valuable building blocks in medicinal chemistry. Pyrazole sulfonyl chlorides and their resulting sulfonamides are prominent scaffolds in a multitude of pharmacologically active compounds. This document outlines a robust and accessible method for the preparation of 1-ethyl-1H-pyrazole-4-sulfonyl chloride via direct chlorosulfonylation. It further delves into the mechanistic rationale, safety considerations, characterization techniques, and troubleshooting strategies. An alternative approach for accessing the 5-sulfonylated isomer through directed ortho-metalation is also discussed, providing a broader synthetic context for researchers.
Introduction: The Significance of Pyrazole Sulfonamides in Drug Discovery
The pyrazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules with diverse biological activities. When functionalized with a sulfonyl group, the resulting pyrazole sulfonamides exhibit a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.
The sulfonylation of 1-ethyl-1H-pyrazole, therefore, represents a key synthetic step in the generation of novel chemical entities for drug discovery programs. The resulting sulfonyl chloride is a versatile intermediate that can be readily converted to a library of sulfonamides through reactions with various amines.
Mechanistic Considerations and Regioselectivity
The direct sulfonylation of 1-ethyl-1H-pyrazole with chlorosulfonic acid is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. The regiochemical outcome of this reaction is dictated by the electronic properties of the pyrazole ring and the nature of the substituent on the nitrogen atom. For 1-substituted pyrazoles, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible carbon atom. The N1-ethyl group directs the electrophile to this position, leading to the formation of 1-ethyl-1H-pyrazole-4-sulfonyl chloride as the major product.
Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride
This protocol is adapted from established procedures for the chlorosulfonylation of N-alkylated pyrazoles.[1][2]
3.1. Materials and Reagents
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
3.2. Safety Precautions
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction is exothermic and releases hydrogen chloride gas. Ensure adequate ventilation and quenching of the reaction mixture should be done slowly and carefully in an ice bath.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with a dilute NaOH solution), place anhydrous chloroform (10 volumes relative to the pyrazole).
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (approximately 5-6 equivalents) to the stirred chloroform.
-
Addition of 1-Ethyl-1H-pyrazole: Dissolve 1-ethyl-1H-pyrazole (1 equivalent) in a small amount of anhydrous chloroform and add it dropwise to the cold chlorosulfonic acid solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 60 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Addition of Thionyl Chloride: After the initial reaction period, cool the mixture to room temperature and then add thionyl chloride (approximately 1.5-2 equivalents) dropwise. Heat the reaction mixture back to reflux and stir for an additional 1-2 hours to ensure complete conversion to the sulfonyl chloride.[2]
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice. This step should be performed with extreme caution in a fume hood as it is highly exothermic and will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C) to obtain the crude 1-ethyl-1H-pyrazole-4-sulfonyl chloride.
3.4. Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the synthesized 1-ethyl-1H-pyrazole-4-sulfonyl chloride should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the structure and regiochemistry. The characteristic signals for the ethyl group and the pyrazole ring protons should be observed.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1380 and 1180 cm⁻¹).
Alternative Strategy: Accessing the 5-Sulfonylated Isomer via Directed ortho-Metalation
While direct electrophilic substitution favors the 4-position, the synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride is also achievable, likely through a directed ortho-metalation (DoM) strategy.[3][4] This approach involves the deprotonation of the C5 position of the pyrazole ring using a strong base, followed by quenching with a sulfur dioxide equivalent and subsequent oxidation.
Conceptual Workflow for 5-Sulfonylation:
-
Directed Lithiation: Treatment of 1-ethyl-1H-pyrazole with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperature would selectively deprotonate the C5 position, directed by the N1-ethyl group.[5]
-
Sulfur Dioxide Trapping: The resulting 5-lithiated pyrazole intermediate is then quenched with sulfur dioxide (SO₂).
-
Oxidative Chlorination: The intermediate lithium sulfinate is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to afford the desired this compound.
Caption: Comparative workflows for the synthesis of C4 and C5 sulfonylated 1-ethyl-1H-pyrazole.
Data Summary
| Parameter | Direct Chlorosulfonylation | Directed ortho-Metalation (Conceptual) |
| Target Position | C4 | C5 |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Strong lithium amide base (LDA, LiTMP), SO₂, Oxidizing agent (NCS, SO₂Cl₂) |
| Reaction Type | Electrophilic Aromatic Substitution | Directed ortho-Metalation |
| Major Product | 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | This compound |
| Key Advantage | Operationally simpler, uses common reagents | Access to the less accessible C5 isomer |
| Key Challenge | Handling of highly corrosive reagents | Requires strictly anhydrous and inert conditions, use of strong bases |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend reaction time and/or increase temperature. - Ensure all reagents are anhydrous. - Use a larger excess of chlorosulfonic acid. |
| Decomposition of the product during workup. | - Perform workup and purification at low temperatures. - Avoid prolonged exposure to acidic or basic conditions. | |
| Formation of Multiple Products | Side reactions or lack of regioselectivity. | - Carefully control the reaction temperature during the addition of the pyrazole. - For C5-sulfonylation, ensure complete deprotonation before adding the electrophile. |
| Product is an oil and difficult to purify | Presence of impurities. | - Attempt purification by column chromatography. - Try to form a solid derivative (e.g., a sulfonamide with a simple amine) to aid in characterization and purification. |
Conclusion
The sulfonylation of 1-ethyl-1H-pyrazole is a valuable transformation for the synthesis of key intermediates in drug discovery. The direct chlorosulfonylation method presented here provides a reliable and scalable route to 1-ethyl-1H-pyrazole-4-sulfonyl chloride. By understanding the underlying mechanistic principles and adhering to the detailed protocol and safety precautions, researchers can confidently prepare this important building block. Furthermore, the conceptual outline for accessing the C5-isomer via directed ortho-metalation opens up avenues for exploring a wider chemical space in the design of novel pyrazole-based therapeutics.
References
- 1. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
Introduction: The Pyrazole Sulfonamide Scaffold in Modern Drug Discovery
An Application Guide to the Synthesis of N-Substituted 1-Ethyl-1H-pyrazole-5-sulfonamides
The convergence of the pyrazole ring and the sulfonamide functional group creates a pharmacophore of significant interest in medicinal chemistry. Pyrazoles are five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, a motif found in numerous FDA-approved drugs.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry since the discovery of sulfa drugs, continues to be a vital component in a wide array of therapeutic agents, including diuretics, anti-diabetic drugs, and protease inhibitors.[3][4]
The combination of these two moieties in pyrazole sulfonamides has yielded compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] The N-substituted 1-ethyl-1H-pyrazole-5-sulfonamide core, in particular, offers a versatile platform for drug development. The reaction of 1-ethyl-1H-pyrazole-5-sulfonyl chloride with various primary amines allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile through the introduction of diverse substituents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted 1-ethyl-1H-pyrazole-5-sulfonamides. It details the underlying chemical principles, a robust experimental protocol, and methods for characterization, grounded in established scientific literature.
Reaction Mechanism and Chemical Principles
The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, although it occurs at a sulfur center rather than a carbonyl carbon.
The Core Mechanism:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom electron-deficient and susceptible to attack.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and a salt (e.g., triethylammonium chloride).
The use of an external base is generally preferred as it avoids the consumption of the valuable primary amine starting material and simplifies purification.
Caption: Generalized reaction mechanism for sulfonamide formation.
Prerequisite: Synthesis of this compound
The title reaction requires the starting material this compound, which is not always commercially available. Its synthesis is typically achieved via the chlorosulfonation of 1-ethyl-1H-pyrazole. This reaction involves treating the pyrazole with an excess of chlorosulfonic acid, often at elevated temperatures.[5][6] Thionyl chloride may also be used in conjunction with chlorosulfonic acid to improve the yield and facilitate the reaction.[7] The crude sulfonyl chloride is often purified by pouring the reaction mixture onto ice, followed by extraction into an organic solvent.[7][8] Given the hazardous nature of chlorosulfonic acid, this synthesis must be performed with extreme caution in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-substituted 1-ethyl-1H-pyrazole-5-sulfonamides. Molar equivalents and reaction times may need to be optimized for specific primary amines.
Materials and Reagents
-
This compound (1.0 eq)
-
Desired primary amine (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)[7]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7][9]
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes, Ethanol)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Optional: Flash chromatography system
Safety Precautions
-
Sulfonyl Chlorides: Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive. They react with water to release corrosive hydrochloric acid gas.[10][11] Always handle them in a fume hood.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[10][13]
-
Amines: Many amines are corrosive, toxic, and have strong odors. Handle with care in a well-ventilated area.
-
Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls (fume hood) to minimize exposure.
-
Quenching: The reaction work-up involves quenching with aqueous solutions. This should be done carefully, especially if there is unreacted sulfonyl chloride, as the reaction can be exothermic.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add this amine/base solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-30 minutes using an addition funnel or syringe.[7]
-
Rationale: Slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexanes and ethyl acetate. The product sulfonamide should have a different Rf value than the starting sulfonyl chloride. The reaction is complete when the sulfonyl chloride spot is no longer visible.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess amine and triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to reduce the solubility of organic material in the aqueous layer)[14]
-
-
Rationale: This washing sequence effectively removes the bulk of impurities and unreacted starting materials, simplifying the final purification.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The method of purification depends on the physical properties of the product.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for achieving high purity.[15]
-
Flash Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]
-
Infrared Spectroscopy (IR): Shows characteristic stretches for the S=O bonds (typically 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H bond (around 3300 cm⁻¹).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound.[17]
-
Data Presentation and Expected Outcomes
The reaction is generally high-yielding, with purified yields typically ranging from 70-95%, depending on the nature of the primary amine and the efficiency of purification. The final products are often white or off-white crystalline solids or viscous oils.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Ensure sulfonyl chloride is fresh or properly stored under inert conditions. Use anhydrous solvents. |
| Low reactivity of the primary amine. | Increase reaction temperature (e.g., reflux in THF) or extend the reaction time. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently heat. |
| Steric hindrance from the amine. | Use a less hindered base (e.g., DIPEA) and consider a more forcing solvent like DMF. | |
| Multiple Products on TLC | Formation of a disulfonylated amine (if using a primary amine with another nucleophilic site). | This is generally not an issue with simple primary amines but can occur with more complex substrates. |
| Degradation of starting material or product. | Ensure the reaction is not overheated and that the work-up is performed promptly. |
Experimental Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 16. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its versatile structure is a well-established pharmacophore present in a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4][5] The unique electronic properties and synthetic tractability of the pyrazole ring allow for the facile introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile.
1-Ethyl-1H-pyrazole-5-sulfonyl chloride emerges as a particularly valuable building block for drug discovery. The sulfonyl chloride moiety is a highly reactive electrophilic group, primarily serving as a precursor for the synthesis of sulfonamides.[6] Sulfonamides are a critical class of functional groups in pharmaceuticals, known for their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets.[1] The ethyl group at the 1-position of the pyrazole ring enhances the lipophilicity of the molecule, a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This strategic combination of a reactive sulfonyl chloride and a lipophilic ethyl group makes this compound a powerful tool for the synthesis of novel drug candidates.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines, alcohols, and thiols.[6]
Synthesis of Pyrazole Sulfonamides: A Gateway to Diverse Biological Activity
The reaction of this compound with a wide range of primary and secondary amines is the most common and impactful application in drug discovery. This reaction yields pyrazole sulfonamides, a class of compounds with a rich history of therapeutic success. The pyrazole sulfonamide motif is a prominent structural feature in numerous pharmaceutically active compounds.[1][2]
Key Therapeutic Areas for Pyrazole Sulfonamides:
-
Anticancer Agents: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate the pyrazole scaffold. The sulfonamide group can act as a crucial hydrogen bond donor or acceptor, facilitating strong and selective binding to the ATP-binding pocket of kinases.
-
Anti-inflammatory Drugs: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core, highlighting the potential of this scaffold in developing anti-inflammatory agents. The sulfonamide moiety can be tailored to interact with specific residues within the enzyme's active site.
-
Antimicrobial and Antiviral Agents: Sulfonamide drugs have a long history of use as antimicrobial agents.[6] Pyrazole-containing sulfonamides have shown promise as antibacterial, antifungal, and antiviral agents.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Ethyl-1H-pyrazole-5-sulfonamides
This protocol outlines a general method for the synthesis of pyrazole sulfonamides from this compound and a representative primary amine.
Workflow for Sulfonamide Synthesis
A schematic overview of the synthesis of N-substituted 1-ethyl-1H-pyrazole-5-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a stirred solution of the desired amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.1 M concentration of the amine) at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted 1-ethyl-1H-pyrazole-5-sulfonamide.
Data Interpretation:
The structure of the synthesized sulfonamide should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Expected Observation |
| ¹H NMR | Disappearance of the sulfonyl chloride proton signal (if observable) and appearance of a new N-H proton signal (for primary amines), along with signals corresponding to the amine substituent. |
| ¹³C NMR | Shifts in the chemical shifts of the pyrazole ring carbons upon substitution. |
| HRMS | The calculated mass of the desired product should match the experimentally observed mass. |
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize the title compound in-house, a general procedure based on the sulfonation of 1-ethyl-1H-pyrazole is provided. This method is adapted from established procedures for the synthesis of other pyrazole sulfonyl chlorides.[1][7]
Synthetic Pathway for this compound
A simplified representation of the synthesis of this compound.
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride or phosphorus pentachloride
-
Anhydrous chloroform or other suitable inert solvent
-
Ice
-
Dichloromethane
Procedure:
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of chlorosulfonic acid (5.0 eq.) in anhydrous chloroform at 0 °C, slowly add 1-ethyl-1H-pyrazole (1.0 eq.).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification may be achieved by distillation under reduced pressure or chromatography if necessary.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the use of standard analytical techniques.
-
Reaction Monitoring: The use of TLC or LC-MS at regular intervals provides real-time feedback on the progress of the reaction, allowing for adjustments to reaction time and conditions to ensure optimal yield and purity.
-
Spectroscopic and Spectrometric Analysis: Comprehensive characterization of the final product by NMR and HRMS confirms the identity and purity of the synthesized compound, ensuring that the desired molecule has been obtained.
-
Chromatographic Purification: The inclusion of a chromatographic purification step is crucial for removing any unreacted starting materials or byproducts, guaranteeing the high purity of the final compound required for subsequent biological testing.
Conclusion
This compound is a high-value reagent for medicinal chemists, providing a reliable and efficient entry point to a wide range of potentially bioactive pyrazole sulfonamides. Its strategic design, combining a reactive sulfonyl chloride handle with a lipophilic ethyl group on the proven pyrazole scaffold, makes it an indispensable tool in the modern drug discovery toolbox. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the potential of this versatile building block in their quest for novel therapeutics.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 7. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
Application Notes & Protocols: 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride Derivatives as Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a common feature in many diseases, including cancer, making them a significant class of therapeutic targets.[1][2] The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3][4] This guide provides a comprehensive overview of 1-ethyl-1H-pyrazole-5-sulfonyl chloride derivatives as a promising class of kinase inhibitors, detailing their synthesis, mechanism of action, and protocols for their biological evaluation.
Scientific Rationale: The Versatility of the 1-Ethyl-1H-pyrazole-5-sulfonyl Scaffold
The this compound scaffold is a valuable starting point for the development of kinase inhibitors due to several key features:
-
Reactive Handle for Diversification: The sulfonyl chloride group is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, such as amines, to form sulfonamides.[5] This allows for the straightforward synthesis of large libraries of derivatives with diverse substituents, enabling the exploration of structure-activity relationships (SAR).[6]
-
Pharmacophoric Pyrazole Core: The pyrazole ring is a key pharmacophore that can mimic the adenine ring of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase active site.[7]
-
Tunable Properties: The N-ethyl group and the substituent attached via the sulfonamide linker can be modified to optimize potency, selectivity, and pharmacokinetic properties.[8]
Synthesis of this compound and Derivatives
The synthesis of these compounds is typically a two-step process, starting with the sulfonation of 1-ethyl-1H-pyrazole followed by reaction with an amine.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound.[9]
Materials:
-
1-Ethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, dissolve 1-ethyl-1H-pyrazole in an inert solvent and cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution. Caution: This reaction is highly exothermic and releases HCl gas.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto ice to quench the reaction.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of 1-Ethyl-1H-pyrazole-5-sulfonamide Derivatives
This protocol details the synthesis of the final sulfonamide derivatives from the sulfonyl chloride intermediate.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the amine and the base in an inert solvent.
-
Add a solution of this compound in the same solvent dropwise to the amine solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final sulfonamide derivative by column chromatography or recrystallization.[6]
Caption: General synthetic scheme for 1-ethyl-1H-pyrazole-5-sulfonamide derivatives.
In Vitro Evaluation of Kinase Inhibitory Activity
Several biochemical assays can be used to determine the potency of the synthesized compounds.
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque microplates (96- or 384-well)
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.[1]
-
Kinase Reaction:
-
In the wells of a microplate, add the inhibitor dilutions or DMSO (control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.[1]
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).[1]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
Data Presentation:
The inhibitory activity of the compounds should be summarized in a table.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative A | JNK1 | 2[10] |
| Derivative B | JNK2 | 57[10] |
| Derivative C | BRAF(V600E) | 98[10] |
Note: IC₅₀ values are examples from related pyrazole sulfonamide derivatives and will vary for specific this compound derivatives.
Assessing Cellular Activity
Cell-based assays are crucial to confirm that the inhibitors are active in a more physiologically relevant context.[11][12]
Protocol 4: Cellular Phosphorylation Assay (Western Blot)
This method measures the phosphorylation of a kinase's downstream substrate in cells treated with the inhibitor.[2]
Materials:
-
Cell line expressing the target kinase
-
Cell culture reagents
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and western blotting equipment
Procedure:
-
Cell Treatment: Culture the cells and treat them with various concentrations of the inhibitor for a specific duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to a total protein loading control. A decrease in phosphorylation indicates inhibition of the kinase pathway.
Caption: Workflow for evaluating kinase inhibition in a cellular context.
Mechanism of Action
The primary mechanism of action for many pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site. The pyrazole core typically forms hydrogen bonds with the kinase hinge region, while the substituents explore other pockets within the active site to enhance potency and selectivity.[7][13]
Caption: Diagram of ATP-competitive kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1226706-97-3 [sigmaaldrich.com]
- 10. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrazole-Based Antimicrobial Agents from 1-Ethyl-1H-pyrazole-5-sulfonyl chloride: Application Notes and Protocols
Introduction: The Promise of Pyrazole-Sulfonamides in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When integrated with a sulfonamide moiety, the resulting pyrazole-sulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfonamide functional group, a well-established pharmacophore in antibacterial drugs like sulfanilamide, is known to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The pyrazole moiety can enhance the pharmacological profile through various molecular interactions with biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents starting from the versatile building block, 1-ethyl-1H-pyrazole-5-sulfonyl chloride . This precursor offers a strategic entry point for the facile generation of a diverse library of N-substituted pyrazole-5-sulfonamides. By reacting this sulfonyl chloride with a variety of primary and secondary amines, researchers can systematically explore the structure-activity relationships (SAR) and identify lead compounds with potent antimicrobial activity. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.
Synthetic Strategy: A Modular Approach to a Library of Pyrazole-Sulfonamides
The core synthetic strategy involves the nucleophilic substitution reaction between this compound and a diverse range of amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of amine is a critical determinant of the biological activity of the final compound, allowing for the introduction of various lipophilic, hydrophilic, and electronically diverse substituents.
The general synthetic workflow is depicted in the following diagram:
Caption: General workflow for the synthesis of N-substituted-1-ethyl-1H-pyrazole-5-sulfonamides.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-sulfonamide
This protocol provides a representative example for the synthesis of an N-aryl pyrazole-5-sulfonamide. The selection of 4-chloroaniline as the amine partner is based on the frequent appearance of halogenated aromatic moieties in potent antimicrobial compounds, which can enhance binding to target enzymes.
Materials and Reagents:
-
This compound
-
4-Chloroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Detailed Synthetic Procedure:
The step-by-step experimental workflow is illustrated below:
Caption: Detailed workflow for the synthesis and purification of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-sulfonamide.
Step-by-Step Instructions:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add 4-chloroaniline (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-sulfonamide.
Characterization of Synthesized Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic data for a representative N-aryl-1-ethyl-1H-pyrazole-5-sulfonamide.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule.[3][4]
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 | N-H stretching vibration of the sulfonamide |
| 1350-1320 | Asymmetric SO₂ stretching vibration |
| 1170-1150 | Symmetric SO₂ stretching vibration |
| ~1600, ~1500 | C=C stretching vibrations of the aromatic rings |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the synthesized compounds.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group, the pyrazole ring protons, and the protons of the N-aryl/alkyl substituent. For N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-sulfonamide, the following signals are expected (chemical shifts are approximate and can vary depending on the solvent):
-
Ethyl group: A triplet around δ 1.4-1.6 ppm (CH₃) and a quartet around δ 4.2-4.4 ppm (CH₂).
-
Pyrazole ring: Two doublets in the aromatic region, one around δ 6.5-6.7 ppm (H4) and another around δ 7.6-7.8 ppm (H3).
-
Aryl group: Two doublets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.
-
Sulfonamide N-H: A broad singlet in the downfield region (δ 9-11 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The approximate chemical shifts are:
-
Ethyl group: ~δ 15 ppm (CH₃) and ~δ 45 ppm (CH₂).
-
Pyrazole ring: Signals for the three carbon atoms of the pyrazole ring.
-
Aryl group: Signals for the carbon atoms of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.
-
3. Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Application Notes: Antimicrobial Activity Evaluation
The synthesized N-substituted-1-ethyl-1H-pyrazole-5-sulfonamides should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency.
Protocol for MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without test compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Antimicrobial Activity Data:
The following table presents hypothetical, yet representative, MIC values for a series of N-substituted-1-ethyl-1H-pyrazole-5-sulfonamides against common pathogens. Actual values must be determined experimentally. The selection of substituents is based on moieties commonly found in antimicrobial agents.[5][6][7][8]
| Compound | R (Substituent on Sulfonamide Nitrogen) | MIC (µg/mL) | |||
| S. aureus | E. coli | P. aeruginosa | C. albicans | ||
| 1a | Phenyl | 32 | 64 | >128 | 64 |
| 1b | 4-Chlorophenyl | 8 | 16 | 64 | 32 |
| 1c | 4-Methoxyphenyl | 16 | 32 | >128 | 64 |
| 1d | Benzyl | 16 | 32 | 128 | 64 |
| 1e | Thiazol-2-yl | 4 | 8 | 32 | 16 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.25 | 1 | - |
| Fluconazole | (Reference Antifungal) | - | - | - | 2 |
Structure-Activity Relationship (SAR) Insights:
The data in the table above, though illustrative, suggests potential SAR trends. For instance, the introduction of a chloro-substituent on the phenyl ring (Compound 1b ) may enhance antibacterial activity compared to the unsubstituted phenyl ring (Compound 1a ). Furthermore, incorporating a heterocyclic moiety like thiazole (Compound 1e ) could lead to potent broad-spectrum activity. Systematic variation of the 'R' group is essential to delineate the SAR and to optimize the antimicrobial potency and spectrum of this class of compounds.
Conclusion and Future Directions
The synthetic protocols and application notes presented here provide a robust framework for the generation and evaluation of novel antimicrobial agents based on the 1-ethyl-1H-pyrazole-5-sulfonamide scaffold. The modular nature of the synthesis allows for the creation of diverse chemical libraries, which are essential for the discovery of new drug candidates. Future work should focus on expanding the library of synthesized compounds, performing detailed SAR studies, and investigating the mechanism of action of the most potent derivatives. Promising lead compounds should be further evaluated in preclinical models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles. This systematic approach holds significant promise for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 4. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-ethyl-1H-pyrazole-5-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Pyrazole Sulfonamide Moiety as a Privileged Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in modern agrochemical design, prized for its metabolic stability, versatile substitution patterns, and broad spectrum of biological activities.[1][2] When functionalized as a sulfonamide, the pyrazole scaffold gives rise to a class of compounds with exceptional potency as herbicides, fungicides, and insecticides.[2][3] The sulfonamide linkage, formed from a reactive sulfonyl chloride precursor, allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's efficacy, selectivity, and physicochemical properties.
This technical guide focuses on a key building block in this chemical class: 1-ethyl-1H-pyrazole-5-sulfonyl chloride . The ethyl group at the N1 position of the pyrazole ring often confers favorable properties such as increased lipophilicity, which can enhance uptake and translocation in target organisms. The sulfonyl chloride at the C5 position is a highly reactive electrophile, serving as a versatile handle for the introduction of diverse amine- and alcohol-containing fragments, leading to the generation of extensive compound libraries for biological screening.[1]
This document provides a comprehensive overview of the synthesis of this compound and its application in the preparation of agrochemically active sulfonamides. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices and the establishment of robust, self-validating synthetic procedures.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride functionality. A common and efficient route involves the synthesis of a pyrazole carboxylic acid intermediate.
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid
This protocol outlines a representative synthesis of the carboxylic acid precursor, based on established methods for pyrazole synthesis from dicarbonyl compounds and hydrazines.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of 1-ethyl-1H-pyrazole-5-carboxylic acid.
Step-by-Step Methodology:
-
Preparation of the Dicarbonyl Intermediate: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to generate sodium ethoxide. Cool the solution to 0-5 °C. A mixture of diethyl oxalate (1.0 eq) and propanal (1.0 eq) is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The rationale for using sodium ethoxide is to deprotonate the alpha-carbon of propanal, facilitating its condensation with diethyl oxalate.
-
Cyclization with Ethylhydrazine: The reaction mixture from the previous step is cooled to 0-5 °C, and a solution of ethylhydrazine (1.0 eq) in ethanol is added dropwise. The mixture is then heated to reflux for 4-6 hours. The acidic workup involves neutralizing the reaction mixture with a dilute acid (e.g., 1M HCl) and extracting the product with a suitable organic solvent like ethyl acetate. This cyclization reaction is a classic Knorr pyrazole synthesis, where the hydrazine reacts with the dicarbonyl compound to form the pyrazole ring.
-
Saponification: The crude ethyl 1-ethyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq). The reaction is stirred at 60-70 °C for 2-4 hours until the ester is completely hydrolyzed, as monitored by Thin Layer Chromatography (TLC). After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Conversion to this compound
The conversion of the carboxylic acid to the sulfonyl chloride is a critical step. A common method involves chlorosulfonation, which introduces the sulfonyl chloride group directly onto the pyrazole ring.[1]
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the sulfonyl chloride.
Step-by-Step Methodology:
-
Chlorosulfonation: In a fume hood, to a stirred solution of chlorosulfonic acid (5.0 eq) at 0-5 °C, slowly add 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Thionyl chloride (1.5 eq) can be added to facilitate the conversion of the carboxylic acid to the acid chloride in situ, which then undergoes sulfonation.
-
Workup and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The precipitated sulfonyl chloride is extracted with a chlorinated solvent such as dichloromethane. The organic layer is washed with cold water, a saturated solution of sodium bicarbonate, and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary. The high reactivity of the sulfonyl chloride necessitates a non-aqueous workup and careful handling to prevent hydrolysis.
Application in the Synthesis of Agrochemicals: A Case Study in Herbicide Development
The primary application of this compound in agrochemical synthesis is its reaction with various nucleophiles, particularly amines, to form sulfonamides.[2] These sulfonamides are key components of many commercial and developmental herbicides.[5]
Protocol 3: Synthesis of a Representative N-aryl Pyrazole-5-sulfonamide Herbicide
This protocol details the synthesis of a model N-(2,6-difluorophenyl)-1-ethyl-1H-pyrazole-5-sulfonamide, a scaffold known to exhibit herbicidal activity.
Reaction Workflow:
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Sulfonamide Scaffold
The convergence of the pyrazole nucleus and the sulfonamide moiety within a single molecular framework has given rise to a class of compounds with significant importance in medicinal chemistry.[1][2] Pyrazole rings are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core structure found in numerous FDA-approved drugs.[1][3] The sulfonamide group, a cornerstone of chemotherapy since the discovery of sulfa drugs, continues to be a vital pharmacophore in modern drug design.[1] The combination of these two privileged scaffolds in pyrazole sulfonamides has led to the development of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]
The synthesis of these valuable compounds has traditionally involved multi-step procedures. However, the principles of green chemistry and the demand for efficient synthetic routes have driven the development of one-pot syntheses. These methods, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer numerous advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. This application note provides a detailed guide to a robust and versatile one-pot synthesis of pyrazole sulfonamides via the acid-catalyzed cyclocondensation of 1,3-dicarbonyl compounds and sulfonyl hydrazides.
Reaction Mechanism and Key Principles: The Knorr Pyrazole Synthesis
The one-pot synthesis of pyrazole sulfonamides from 1,3-dicarbonyl compounds and sulfonyl hydrazides is a variation of the classic Knorr pyrazole synthesis. The reaction is typically acid-catalyzed and proceeds through a well-defined mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The key steps of the mechanism are as follows:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the more nucleophilic nitrogen of the sulfonyl hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This step forms a sulfonyl hydrazone intermediate. The regioselectivity of this initial attack can be influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the acidic conditions to form the stable, aromatic pyrazole ring.
The overall transformation is a highly efficient method for the construction of the pyrazole sulfonamide scaffold in a single synthetic operation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-ethyl-1H-pyrazole-5-sulfonyl Chloride Derivatives
Introduction: Expanding the Scope of Cross-Coupling in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its versatile biological activities, ranging from anti-inflammatory to anticancer properties, make it a privileged heterocycle. The ability to functionalize the pyrazole ring at specific positions is crucial for modulating the pharmacological profiles of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, traditionally between organohalides and boronic acids.[3][4] This palladium-catalyzed transformation has revolutionized the synthesis of complex molecules, including many pharmaceuticals.[5]
This guide delves into a less conventional, yet highly valuable, iteration of this reaction: the use of a sulfonyl chloride as the electrophilic partner. Specifically, we will explore the Suzuki coupling of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. While aryl halides are the conventional electrophiles, the use of sulfonyl chlorides presents a unique synthetic avenue. The sulfonyl chloride group is a potent electrophile, and its participation in desulfonylative cross-coupling reactions expands the toolkit for medicinal chemists.[6] This document provides a comprehensive overview, detailed protocols, and the underlying scientific rationale for successfully employing this compound derivatives in Suzuki coupling reactions.
The Scientific Rationale: Understanding the Mechanism of Desulfonylative Suzuki Coupling
The classical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] When employing a sulfonyl chloride, the oxidative addition step is of particular interest. Unlike the well-understood C-X (X = halide) bond activation, the palladium(0) catalyst can insert into the C-S bond of the sulfonyl group. This step is often the rate-limiting step of the catalytic cycle. Following oxidative addition, a desulfonation event typically occurs to form a Pd-aryl intermediate, which then proceeds through the familiar transmetalation and reductive elimination steps to yield the desired biaryl product.[6]
The choice of catalyst, ligand, and base is critical in facilitating this non-traditional oxidative addition and ensuring a high-yield reaction. The base plays a multifaceted role: it activates the boronic acid for transmetalation and can influence the stability and reactivity of the palladium catalyst.[7]
Caption: Generalized catalytic cycle for desulfonylative Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Method:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask. The use of degassed solvents is crucial to prevent oxidation of the palladium(0) catalyst.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Recommended Screening Conditions
For novel substrates, it is often necessary to screen a variety of conditions to optimize the reaction yield. The following table provides a starting point for such an optimization study, based on successful Suzuki couplings of other heteroaryl electrophiles.[8][9][10]
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Catalyst) | Condition 3 (Alternative Base/Solvent) |
| Catalyst (mol%) | Pd(dppf)Cl2 (3 mol%) | Pd(PPh3)4 (5 mol%) | XPhos Pd G2 (2 mol%) |
| Ligand | dppf (from catalyst) | PPh3 (from catalyst) | XPhos (from precatalyst) |
| Base (eq) | K2CO3 (2.5 eq) | Cs2CO3 (2.0 eq) | K3PO4 (3.0 eq) |
| Solvent | Dioxane/H2O (4:1) | Toluene/EtOH/H2O (4:1:1) | THF/H2O (4:1) |
| Temperature (°C) | 90 | 100 | 80 |
| Time (h) | 12-24 | 12-24 | 6-18 |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading (e.g., to 5 mol%) or trying a more robust catalyst/ligand system like those based on N-heterocyclic carbenes (NHCs) or bulky biarylphosphines can be beneficial.[11]
-
Formation of Homocoupled Boronic Acid Byproduct: This can occur if the reaction temperature is too high or if the reaction is run for an extended period. Reducing the reaction time and temperature may mitigate this side reaction.
-
Protodeboronation of the Boronic Acid: This is the loss of the boronic acid group, which can be prevalent with certain heteroaryl boronic acids.[12] Using a milder base like K3PO4 or KF can sometimes help. Running the reaction at a lower temperature may also reduce the rate of protodeboronation.
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures. While water is often a necessary component of the solvent system to dissolve the base, minimizing its amount or using an anhydrous base/solvent system with a phase-transfer catalyst could be an alternative strategy.
Conclusion
The Suzuki-Miyaura coupling of this compound represents a valuable extension of classical cross-coupling chemistry. By understanding the underlying mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively utilize this transformation to synthesize novel pyrazole-containing compounds. This protocol and the accompanying insights provide a solid foundation for the application of this methodology in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Sulfonamide Synthesis
Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when setting up a pyrazole sulfonamide synthesis.
Q1: What is the most common method for synthesizing pyrazole sulfonamides?
A1: The most prevalent and direct method involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The general scheme is illustrated below.
Caption: General reaction scheme for pyrazole sulfonamide synthesis.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical for the success of the reaction. Tertiary amines like diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used.[1][2] DIPEA is often preferred as it is a non-nucleophilic base, which minimizes potential side reactions with the sulfonyl chloride. Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be used, particularly in polar aprotic solvents.[2][3] The selection of the base can influence the reaction rate and yield, and in some cases, more hindered bases can provide better results.[2]
Q3: What are the recommended solvents for this synthesis?
A3: Dichloromethane (DCM) is a widely used solvent for this reaction due to its inertness and ability to dissolve a wide range of starting materials.[1][2] Other suitable solvents include tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF).[2] The choice of solvent can impact the reaction rate and solubility of your reactants and products. It is advisable to select a solvent in which the starting materials are fully soluble.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[2]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of pyrazole sulfonamides.
Issue 1: Low or no product yield
This is a common issue that can be attributed to several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting decision tree for low product yield.
In-depth Explanation:
-
Purity of Starting Materials: Sulfonyl chlorides can be sensitive to moisture and can hydrolyze over time. Ensure your sulfonyl chloride is of high purity and handled under anhydrous conditions. Similarly, the amine should be pure and dry.
-
Base Selection and Stoichiometry: As mentioned in the FAQs, a non-nucleophilic base like DIPEA is often a good choice.[1][2] Using an insufficient amount of base will result in the accumulation of HCl, which can protonate the amine starting material, rendering it unreactive. A slight excess of the base (1.5-2.0 equivalents) is recommended.[1]
-
Reaction Temperature: While many sulfonamide formations proceed well at room temperature, some less reactive amines or sulfonyl chlorides may require gentle heating (e.g., 40-60 °C) to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition.
-
Reaction Time: These reactions can range from a few hours to overnight.[1][2] It is crucial to monitor the reaction by TLC or LC-MS to determine the point of maximum conversion and avoid potential side reactions from prolonged reaction times.
Issue 2: Formation of multiple products
The appearance of multiple spots on a TLC plate can be perplexing. Here are the common culprits and their solutions.
-
Side reaction with the base: If you are using a nucleophilic base like triethylamine, it can potentially react with the sulfonyl chloride. Switching to a more sterically hindered, non-nucleophilic base like DIPEA can mitigate this.[2]
-
Reaction with the solvent: Some solvents can participate in side reactions. For example, in DMF, formylation of the amine can sometimes be observed. Using an inert solvent like DCM or THF is generally safer.[2]
-
Di-sulfonylation: If your amine has more than one reactive N-H bond, di-sulfonylation can occur. This can be controlled by using a stoichiometric amount of the sulfonyl chloride and carefully controlling the reaction conditions.
-
Regioisomers: In cases where the pyrazole ring itself is being synthesized, the use of unsymmetrical starting materials can lead to the formation of regioisomers.[5] Careful selection of synthetic strategy and reaction conditions is necessary to control the regioselectivity.[5]
Issue 3: Difficulty in product purification
Purification of pyrazole sulfonamides can sometimes be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
-
Column Chromatography: This is the most common method for purification.[1][2][6] A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent for recrystallization is crucial and may require some screening.
-
Aqueous Workup: A standard aqueous workup can help remove the base and any water-soluble impurities before column chromatography.[1][2] This typically involves washing the organic layer with a dilute acid (to remove excess amine), a dilute base (to remove any unreacted sulfonyl chloride as the sulfonic acid), and brine.
Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical pyrazole sulfonamide synthesis, incorporating best practices for optimization.
Reaction: Synthesis of N-benzyl-1-methyl-1H-pyrazole-4-sulfonamide
Materials:
-
1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
To a solution of benzylamine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x), saturated NaHCO3 solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-1-methyl-1H-pyrazole-4-sulfonamide.[2]
Data Summary Table
The following table provides a summary of recommended conditions based on literature precedents.[1][2]
| Parameter | Recommended Condition | Rationale |
| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic, minimizes side reactions. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for a wide range of substrates. |
| Temperature | 0 °C to room temperature | Generally sufficient for most substrates; minimizes side reactions. |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents | Ensures complete neutralization of HCl generated. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process reliability for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (NMR, LC-MS) shows an isomeric impurity with the same mass as my target compound. What is it and why did it form?
A: The most common isomeric impurity is 1-ethyl-1H-pyrazole-4-sulfonyl chloride . Its formation is a direct consequence of the reaction mechanism. The chlorosulfonation of 1-ethyl-1H-pyrazole is an electrophilic aromatic substitution. While the C-5 position is generally favored, the C-4 position of the pyrazole ring also possesses sufficient electron density to be susceptible to electrophilic attack by the chlorosulfonium ion (ClSO₂⁺).
The ratio of the desired 5-sulfonyl chloride to the undesired 4-sulfonyl chloride isomer is highly dependent on reaction conditions. Factors that can increase the proportion of the 4-isomer include:
-
Elevated Temperatures: Higher temperatures can reduce the regioselectivity of the reaction.
-
Excess Chlorosulfonic Acid: A large excess of the sulfonating agent can drive the reaction at less-activated sites.
To confirm its identity, detailed 1D and 2D NMR spectroscopic analysis (NOESY, HMBC) is recommended to establish the connectivity and spatial relationships of the substituents on the pyrazole ring.
Q2: My yield is significantly lower than expected, and I have a highly polar, water-soluble byproduct that I'm losing during aqueous workup. What is this compound?
A: This is almost certainly 1-ethyl-1H-pyrazole-5-sulfonic acid . Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis.[1][2][3] The presence of even trace amounts of water in the reaction mixture or, more commonly, during the aqueous workup procedure, will convert the desired sulfonyl chloride into the corresponding sulfonic acid.[4][5][6]
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
This hydrolysis is often the primary cause of yield loss. The resulting sulfonic acid is non-volatile, highly polar, and readily soluble in water, making it difficult to extract into common organic solvents.
Q3: I've isolated a byproduct with a significantly higher molecular weight, suggesting the addition of a second sulfonyl chloride group. Is this possible?
A: Yes, this is likely a disulfonated pyrazole , such as 1-ethyl-1H-pyrazole-4,5-disulfonyl chloride . This side product can form under harsh reaction conditions, particularly when:
-
A large excess of chlorosulfonic acid is used.
-
The reaction temperature is too high or the reaction is allowed to proceed for an extended period.
Once the first activating sulfonyl group is attached to the ring, a second substitution is possible, though it requires more forcing conditions. Careful control over reagent stoichiometry is crucial to prevent this over-reaction.[7]
Q4: My product seems to contain an extra chlorine atom according to mass spectrometry, but it's not from the sulfonyl chloride group. What could be the cause?
A: Under certain conditions, particularly at elevated temperatures, chlorosulfonic acid can also act as a chlorinating agent, leading to direct chlorination of the pyrazole ring. This can result in the formation of side products like 4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride . The electrophilic species responsible is Cl⁺, which can be generated in situ. This side reaction is less common than isomer formation or hydrolysis but should be considered if anomalous mass spec data is observed.[8]
Troubleshooting Guide: Side Product Mitigation
This table summarizes common issues, their probable causes, and recommended strategies for prevention and remediation.
| Observation / Symptom | Probable Cause (Side Product) | Prevention & Mitigation Strategy |
| Isomeric impurity detected by LC-MS or NMR. | 1-ethyl-1H-pyrazole-4-sulfonyl chloride | Maintain strict temperature control (0-10 °C) during the addition of chlorosulfonic acid. Add the pyrazole substrate slowly to the acid. Avoid a large excess of the sulfonating agent. Purification via column chromatography or recrystallization may be necessary. |
| Low isolated yield; significant loss to the aqueous phase during workup. | 1-ethyl-1H-pyrazole-5-sulfonic acid (Hydrolysis) | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. During workup, quench the reaction mixture by pouring it carefully onto crushed ice and immediately extract with a water-immiscible solvent (e.g., dichloromethane, ethyl acetate). Minimize contact time with the aqueous phase. |
| High molecular weight impurity detected. | 1-ethyl-1H-pyrazole-4,5-disulfonyl chloride (Disulfonation) | Use a controlled stoichiometry of chlorosulfonic acid (typically 3-5 equivalents). Avoid high reaction temperatures and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material. |
| Impurity with an additional chlorine atom on the pyrazole ring. | Ring-chlorinated species (e.g., 4-chloro-1-ethyl-1H-pyrazole-5-sulfonyl chloride) | Avoid overheating the reaction mixture. The chlorosulfonation should be exothermic but controlled. If ring chlorination is a persistent issue, consider alternative sulfonating agents. |
| Starting material (1-ethyl-1H-pyrazole) remains after extended reaction time. | Incomplete Reaction | Ensure sufficient equivalents of chlorosulfonic acid are used. Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) after the initial exothermic addition is complete.[9] |
Reaction Pathway Visualization
The following diagram illustrates the primary synthetic route to this compound and the pathways leading to the most common side products.
Caption: Reaction pathways in the synthesis of this compound.
Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
-
Preparation: In a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.) and cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Add 1-ethyl-1H-pyrazole (1.0 eq.) dropwise to the stirred chlorosulfonic acid via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to ensure high regioselectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup (Quenching): In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white or off-white precipitate of the product should form.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying: Dry the isolated solid under vacuum. For enhanced purity, the crude product can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Analytical Characterization (LC-MS)
A standard reverse-phase LC-MS method can be used to identify the product and impurities.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and ESI-MS (positive and negative modes).
-
Expected Elution Order:
-
1-Ethyl-1H-pyrazole-5-sulfonic acid (most polar)
-
1-Ethyl-1H-pyrazole-4,5-disulfonyl chloride
-
1-Ethyl-1H-pyrazole-4-sulfonyl chloride / this compound (may co-elute or be closely resolved)
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. reddit.com [reddit.com]
- 3. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Welcome to the technical support center for the purification of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy for maximum yield and purity.
The primary challenge in handling any sulfonyl chloride is its inherent susceptibility to hydrolysis.[1][2][3] This reactivity, while synthetically useful, demands careful control during workup and purification to prevent the formation of the corresponding sulfonic acid, which is often the main impurity. This guide provides field-proven insights to navigate this and other potential purification pitfalls.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: After my synthesis, I quenched the reaction mixture with ice water, and now I have an oily, dark, or sticky crude product. What are the likely impurities, and what is the best way to proceed?
Answer: This is a very common scenario. The crude product at this stage is typically a mixture of your desired this compound, the hydrolyzed byproduct (1-ethyl-1H-pyrazole-5-sulfonic acid), residual reagents (like chlorosulfonic acid), and potentially colored degradation byproducts. The sulfonic acid is particularly problematic as it is highly polar and can contribute to the oily or sticky consistency.
Recommended Workflow:
-
Extraction: Immediately extract the quenched aqueous mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. The sulfonyl chloride product is significantly more soluble in the organic phase, while the sulfonic acid and inorganic salts will preferentially remain in the aqueous layer. Perform at least three extractions to ensure maximum recovery.
-
Aqueous Washing: Combine the organic extracts and wash them sequentially with:
-
Cold Water (2x): To remove residual acid.
-
Saturated Sodium Bicarbonate Solution (1-2x): To neutralize any remaining acid. Be cautious of potential gas evolution (CO₂).
-
Brine (1x): To remove excess water and aid in phase separation.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to prevent thermal degradation.
At this point, you will have a partially purified product. If it is still dark, a preliminary purification step using a short plug of silica gel can be effective for removing baseline impurities before proceeding to more rigorous purification.
Question 2: My TLC plate shows multiple spots after the initial workup. How can I identify my product and select the best purification method?
Answer: Multiple spots confirm the presence of impurities. The key is to identify which spot corresponds to your product and which are byproducts.
-
Spot Identification:
-
Product (this compound): This will be a relatively non-polar compound. In a typical solvent system like 20-30% ethyl acetate in hexanes, it should have a moderate Rf value (e.g., 0.4-0.6).
-
Sulfonic Acid Byproduct: This is a very polar impurity due to the -SO₃H group. It will likely remain at the baseline (Rf ≈ 0) on the TLC plate.
-
Starting Pyrazole: If any unreacted 1-ethyl-1H-pyrazole is present, it will typically be more polar than the product but less polar than the sulfonic acid.
-
Method Selection:
Given the polarity difference, flash column chromatography is the most effective method for separation.[5][6] Recrystallization can also be an option if the product is solid and the impurities have significantly different solubilities, but chromatography generally offers superior separation of closely related side-products.[7]
Question 3: I'm experiencing significant product loss and streaking on my silica gel column. What is causing this, and how can I fix it?
Answer: This is a classic problem caused by the interaction of the sensitive sulfonyl chloride with the stationary phase. Standard silica gel is acidic (due to surface silanol groups), which can catalyze the hydrolysis of your product right on the column. The streaking you observe on TLC is often an indicator of this on-column degradation.
Causality & Solutions:
-
The Problem: The acidic silica surface provides protons and a polar environment, facilitating the nucleophilic attack of trace water on the sulfonyl chloride group.
-
Solution 1 (Recommended): Deactivate the Silica Gel. Before preparing your column slurry, pre-treat the silica gel with a small amount of a tertiary amine base. A common practice is to use a solvent system containing 0.5-1% triethylamine (Et₃N) in your mobile phase (e.g., hexanes/ethyl acetate). This neutralizes the acidic sites on the silica, dramatically reducing on-column degradation.[7][8]
-
Solution 2: Use an Alternative Stationary Phase. Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[7][8] However, its separation characteristics differ, so you will need to re-screen TLC plates to find a suitable mobile phase.
-
Solution 3: Work Quickly. The longer your compound remains on the column, the more time it has to degrade. Use flash chromatography techniques with positive air pressure to push the solvent through quickly, minimizing residence time.
Question 4: My final product is a white solid, but it has a persistent yellow or brown tint. How can I decolorize it?
Answer: A persistent color indicates the presence of trace, often highly conjugated, impurities.
-
Recrystallization: This is often the most effective method. A successful recrystallization can leave colored impurities behind in the mother liquor.[7] Experiment with solvent systems like hexanes/ethyl acetate or ethanol/water.
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight), and stir for 10-15 minutes at room temperature. The charcoal will adsorb many colored impurities. Crucially, you must then filter the mixture through a pad of Celite to remove the fine charcoal particles. Be aware that this method can sometimes lead to a loss of the desired product due to co-adsorption.[7]
Frequently Asked Questions (FAQs)
Q1: What is the single biggest factor leading to low yield during the purification of this compound? A1: Unquestionably, hydrolysis . This compound's reactivity towards water is its primary vulnerability.[1][9] Every step, from the initial quench to the final storage, must be designed to minimize contact with moisture. Using anhydrous solvents for chromatography, properly drying organic extracts, and working efficiently are paramount.
Q2: How should I properly store the purified this compound? A2: Long-term stability requires stringent storage conditions. The purified compound should be stored in a tightly sealed container (e.g., an amber vial with a Teflon-lined cap), preferably under an inert atmosphere of argon or nitrogen. Store it in a freezer (-20°C) to minimize thermal degradation.
Q3: What analytical techniques are best for confirming the purity of my final product? A3: A multi-faceted approach is recommended for authoritative characterization.[10]
-
¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any organic impurities.
-
HPLC or GC-MS: Provides a quantitative assessment of purity (e.g., >98%). For GC-MS analysis of sulfonyl chlorides, derivatization to a more thermally stable sulfonamide may be necessary to prevent degradation in the hot injector port.[10][11]
-
IR Spectroscopy: Useful for confirming the presence of the sulfonyl chloride group through its characteristic asymmetric and symmetric S=O stretching bands.
Q4: Can I use recrystallization as the sole method of purification? A4: It depends on the nature of your impurities. If the crude product is a solid and the main impurities are highly soluble or insoluble in a particular solvent system, recrystallization can be a very effective and scalable method.[8][12] However, it is generally less effective than chromatography for separating compounds with similar structures and polarities, such as regioisomers.
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
-
Quench: Slowly pour the crude reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. The product may precipitate as a solid or oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and finally, brine (1 x 50 mL).
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and wash it with a small amount of fresh DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C. The resulting residue is ready for further purification.
Protocol 2: Flash Column Chromatography (Deactivated Silica)
-
TLC Analysis: Determine an optimal solvent system that provides an Rf of ~0.3-0.4 for the product. A good starting point is 20% ethyl acetate in hexanes.
-
Silica Slurry Preparation: In a beaker, add the required amount of silica gel. Add your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) containing 1% triethylamine (Et₃N). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity (gradient elution) as needed. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Visual Guides & Data
Diagrams
Caption: General purification workflow for this compound.
Caption: Key degradation pathway and the catalytic role of acidic silica gel.
Data Summary
| Compound Type | Typical Mobile Phase (EtOAc/Hexanes) | Expected Rf Value | Notes |
| This compound | 20-30% | ~0.4 - 0.6 | The target compound; moderately polar. |
| 1-ethyl-1H-pyrazole (Starting Material) | 20-30% | ~0.2 - 0.3 | More polar than the product. |
| 1-ethyl-1H-pyrazole-5-sulfonic acid | Any | ~0.0 | Highly polar; remains at the baseline. Often appears as a streak. |
| Non-polar byproducts | 10-20% | >0.7 | Elutes quickly from the column. |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Techniques for Pyrazole Sulfonamides
Welcome to the technical support center for the purification of pyrazole sulfonamides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The purification of pyrazole sulfonamides can present unique challenges due to their diverse structures and polarities. This resource is intended to provide practical, experience-driven guidance to overcome these hurdles and achieve high-purity compounds.
Introduction: The Challenge of Purifying Pyrazole Sulfonamides
Pyrazole sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Their structures, which combine the pyrazole ring and a sulfonamide group, can lead to a broad spectrum of polarities and chemical properties, making their purification by column chromatography a non-trivial task. Common challenges include poor separation from starting materials or byproducts, co-elution of closely related impurities, and interactions with the stationary phase that can lead to peak tailing or irreversible adsorption. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of chromatography and the specific chemistry of pyrazole sulfonamides.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of pyrazole sulfonamides.
Q1: What is the most common stationary phase for purifying pyrazole sulfonamides?
A1: Silica gel is the most frequently used stationary phase for the normal-phase column chromatography of pyrazole sulfonamides.[3][4] For reverse-phase chromatography, C18-modified silica is a common choice.[3][4] The selection depends on the polarity of the specific pyrazole sulfonamide derivative.
Q2: How do I choose an appropriate mobile phase for my pyrazole sulfonamide?
A2: The choice of mobile phase is critical for successful separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ratio is optimized based on the polarity of the compound, often guided by thin-layer chromatography (TLC) analysis.[1][2] For reverse-phase chromatography, a mixture of water and acetonitrile or methanol is common, often with additives like formic acid or ammonia to improve peak shape.[3][4]
Q3: My pyrazole sulfonamide is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A3: If your compound is highly polar and remains at the baseline, you need to increase the polarity of your mobile phase. For normal-phase chromatography, you can add a small amount of a more polar solvent like methanol to your ethyl acetate. Start with 1-2% methanol and gradually increase the concentration. Be aware that using high percentages of methanol on silica gel can sometimes lead to dissolution of the stationary phase.
Q4: I am seeing significant peak tailing in my chromatogram. What could be the cause?
A4: Peak tailing can be caused by several factors. The acidic nature of the silica gel surface can interact with basic nitrogen atoms in the pyrazole ring or the sulfonamide group. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to mitigate these interactions and improve peak shape. Tailing can also be a result of column overload, so try injecting a smaller amount of your sample.
Q5: Can I use reverse-phase chromatography for my pyrazole sulfonamide?
A5: Yes, reverse-phase chromatography is a viable option, especially for more polar pyrazole sulfonamides or for analytical purposes. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[3][4] Using a buffer or an additive like formic acid (0.1%) or ammonia (0.1%) in the mobile phase can improve peak shape and reproducibility.[3][4]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of pyrazole sulfonamides by column chromatography.
Issue 1: Poor Separation or Co-elution of Compounds
Probable Causes:
-
Inappropriate Mobile Phase Polarity: The eluent may be too strong (compounds elute too quickly) or too weak (compounds are retained too strongly).
-
Insufficient Selectivity of the Stationary Phase: The stationary phase may not be providing enough differential interaction with your compound and the impurities.
-
Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity.
Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase: If your compounds are eluting too close together, try decreasing the polarity of the mobile phase. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try changing to a 20:80 or 15:85 mixture. Conversely, if the compounds are taking too long to elute, increase the polarity.
-
Reverse-Phase: To increase retention and potentially improve separation, increase the proportion of the aqueous component (e.g., water) in your mobile phase.[5] To decrease retention, increase the organic component (e.g., acetonitrile or methanol).
-
Utilize a Gradient: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating compounds with a wide range of polarities.[3][4]
-
-
Change the Stationary Phase:
-
Reduce the Sample Load:
-
Overloading the column is a common cause of poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. Try reducing the amount of crude material loaded onto the column.
-
Issue 2: Compound is Stuck on the Column or Elutes Very Slowly
Probable Causes:
-
High Polarity of the Compound: The pyrazole sulfonamide may be too polar for the chosen mobile phase.
-
Strong Interaction with the Stationary Phase: The compound may be strongly adsorbing to the silica gel, potentially due to acidic or basic functional groups.
Solutions:
-
Increase Mobile Phase Polarity:
-
Normal-Phase: Gradually increase the proportion of the polar solvent in your mobile phase. If you are already using 100% ethyl acetate, consider adding a small percentage of methanol (e.g., 1-5%).
-
Reverse-Phase: Decrease the polarity of the mobile phase by increasing the concentration of the organic solvent.
-
-
Add a Mobile Phase Modifier:
-
If your compound has a basic nitrogen, adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can help to reduce its interaction with the acidic silica surface and improve elution.
-
For acidic compounds, adding a small amount of an acid like acetic acid or formic acid (0.1-1%) can have a similar effect.
-
Issue 3: Tailing or Broad Peaks
Probable Causes:
-
Secondary Interactions with the Stationary Phase: Acidic silanols on the silica surface can interact with basic sites on the pyrazole sulfonamide.
-
Column Overload: As mentioned previously, this can lead to broadened peaks.
-
Poorly Packed Column: Voids or channels in the column bed can lead to non-uniform flow and peak broadening.
Solutions:
-
Use Mobile Phase Modifiers:
-
As described above, adding a small amount of an acid or base to the mobile phase can significantly improve peak shape.
-
-
Check Sample Load:
-
Ensure you are not overloading the column.
-
-
Repack the Column:
-
If you are packing your own columns, ensure that the packing is uniform and free of cracks or channels.
-
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Pyrazole Sulfonamide
-
TLC Analysis: Dissolve a small amount of the crude pyrazole sulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of your compound by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrazole sulfonamide.[2]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography (Silica Gel)
| Polarity of Pyrazole Sulfonamide | Recommended Starting Solvent System (v/v) |
| Low to Medium | Hexane / Ethyl Acetate (e.g., 90:10 to 50:50) |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
| High | Ethyl Acetate / Methanol (e.g., 98:2 to 90:10) |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Concentration | Purpose |
| Triethylamine | 0.1 - 1% | Reduces tailing of basic compounds. |
| Acetic Acid / Formic Acid | 0.1 - 1% | Improves peak shape of acidic compounds.[3][4] |
| Ammonia | 0.1% | Reduces tailing of basic compounds in reverse-phase.[3][4] |
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting decision tree for poor separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Pyrazole Sulfonylation Reactions
Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize, troubleshoot, and understand the nuances of this critical transformation. The pyrazole sulfonamide motif is a cornerstone in modern pharmaceuticals, and mastering its synthesis is key to successful drug discovery programs.[1][2][3] This document provides field-proven insights and actionable protocols to help you overcome common challenges, particularly that of low reaction yields.
Part 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during pyrazole sulfonylation in a direct question-and-answer format.
Q1: My reaction has stalled or shows very low conversion. What are the primary causes?
Low or no conversion is the most common frustration in these reactions. The root cause typically falls into one of four categories: reagent quality, reaction conditions, substrate reactivity, or improper catalyst/base selection.
Troubleshooting Flowchart Here is a systematic approach to diagnosing the issue:
Caption: A step-by-step workflow for troubleshooting low conversion.
Detailed Breakdown:
| Symptom | Potential Cause | Causality & Recommended Action |
| No Reaction | Moisture Contamination | Sulfonyl chlorides are highly reactive towards water, hydrolyzing to the corresponding unreactive sulfonic acid.[4][5] Action: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic bases (e.g., K₂CO₃, NaH) in a glovebox or under a strong inert atmosphere. |
| Decomposed Sulfonyl Chloride | Over time, sulfonyl chlorides can decompose to sulfur dioxide and chlorine, especially if exposed to light or heat.[4] This reduces the concentration of your active electrophile. Action: Use a fresh bottle of sulfonyl chloride or purify older stock by distillation under reduced pressure. | |
| Stalled Reaction | Insufficiently Basic Conditions | The pyrazole N-H must be deprotonated to generate the nucleophilic pyrazolate anion. If the base's pKa is too low, the equilibrium will favor the starting materials. Action: Switch to a stronger base. For example, if triethylamine (pKa ~10.7) is failing, consider DBU (pKa ~13.5) or a hydride base like NaH for complete deprotonation.[2] |
| Suboptimal Temperature | While many sulfonylations proceed at room temperature, sterically hindered substrates or less reactive sulfonyl chlorides may require thermal energy to overcome the activation barrier. Action: Incrementally increase the reaction temperature (e.g., from 25 °C to 40 °C, then 60 °C) while monitoring by TLC or LC-MS. One study noted improved yields by raising the temperature to 60 °C.[1] | |
| Low Yield | Poor Substrate Nucleophilicity | Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the nitrogen atom, slowing the reaction. Action: This may require more forcing conditions: a stronger base (e.g., KOtBu), a higher temperature, or a more reactive electrophile.[2] Alternatively, a catalytic approach with DMAP can enhance the electrophilicity of the sulfonyl chloride (see Q3).[6] |
Q2: I'm getting multiple products. How can I improve selectivity and minimize byproducts?
The formation of multiple products typically points to issues with regioselectivity or side reactions like di-sulfonylation.
Common Byproducts and Their Mitigation:
-
Di-sulfonated Pyrazole: This occurs when a second sulfonyl group is added, either to the other nitrogen (in N-unsubstituted pyrazoles) or to a carbon atom. It is often caused by using an excess of the sulfonylating agent or a highly activated pyrazole.[7]
-
Solution: Use a precise stoichiometry, typically 1.0 equivalent of the pyrazole to 1.05-1.1 equivalents of the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to prevent localized high concentrations.
-
-
Regioisomers (N1 vs. N2 Sulfonylation): For N-unsubstituted pyrazoles, sulfonylation can occur at either nitrogen atom, leading to a mixture of products. The outcome is a delicate balance of steric and electronic factors.
-
Solution: Regioselectivity can be notoriously difficult to control. Often, one isomer predominates, and the mixture must be separated by chromatography.[8] For absolute control, a protecting group strategy is recommended. Protect one nitrogen (e.g., with a THP group), perform the sulfonylation, and then deprotect.[9]
-
-
C-Sulfonylated Pyrazole: While N-sulfonylation is generally favored kinetically, C-sulfonylation (typically at the C4 position) can occur under certain conditions, especially with highly reactive reagents like chlorosulfonic acid or in the presence of specific catalysts.[1][10][11]
-
Solution: This is less common in standard base-mediated reactions with sulfonyl chlorides. If observed, switching to milder conditions (lower temperature, less reactive base) can favor N-sulfonylation.
-
Caption: Competing pathways in pyrazole sulfonylation.
Part 2: Frequently Asked Questions (FAQs)
This section provides deeper insights into the fundamental principles governing the reaction.
Q3: How do I select the right base and solvent for my reaction?
The choice of base and solvent is critical and interdependent. The base must be strong enough to deprotonate the pyrazole, while the solvent must solubilize the reagents and be compatible with the chosen base.
Base Selection Guide
| Base | pKa of Conj. Acid | Type | Typical Use & Rationale |
| Pyridine | ~5.2 | Amine (Nucleophilic) | Often used as both base and solvent. Can act as a nucleophilic catalyst, but its low basicity is insufficient for many pyrazoles. |
| Triethylamine (TEA) | ~10.7 | Amine (Hindered) | Common, inexpensive organic base. Sufficient for moderately acidic pyrazoles. Can form insoluble triethylammonium chloride salt. |
| DIPEA (Hünig's Base) | ~11.0 | Amine (Very Hindered) | A non-nucleophilic base, ideal for preventing side reactions with the sulfonyl chloride. Often provides higher yields than TEA.[1][2] |
| DMAP | ~9.7 | Amine (Nucleophilic Catalyst) | Not typically used as a stoichiometric base. Used in catalytic amounts (0.1 eq) with a tertiary amine base. It dramatically accelerates the reaction by forming a highly reactive N-sulfonylpyridinium intermediate.[6][12] |
| Potassium Carbonate | ~10.3 | Inorganic | Heterogeneous base, easy to remove by filtration. Requires a polar solvent like DMF or Acetonitrile to be effective. |
| Sodium Hydride (NaH) | ~35 | Hydride (Irreversible) | A very strong, non-nucleophilic base that provides irreversible deprotonation. Use with caution (flammable gas evolution). Requires an aprotic solvent like THF or DMF. |
Solvent Selection Guide
| Solvent | Polarity | Type | Comments |
| Dichloromethane (DCM) | Medium | Aprotic | Excellent general-purpose solvent. Volatile and easy to remove. Good choice with amine bases like DIPEA.[1][2] |
| Chloroform (CHCl₃) | Medium | Aprotic | Similar to DCM. Has been shown to give good yields in specific sulfonylation procedures.[1] |
| Tetrahydrofuran (THF) | Medium | Aprotic | Good for reactions involving hydride bases (NaH) or organometallics. Can be slow for some sulfonamide couplings.[1][2] |
| Acetonitrile (MeCN) | High | Aprotic | Polar aprotic solvent, good for dissolving salts. |
| N,N-Dimethylformamide (DMF) | High | Aprotic | High-boiling polar solvent, excellent for dissolving a wide range of substrates and inorganic bases like K₂CO₃. Can be difficult to remove. |
Q4: What is the reaction mechanism, and how does a catalyst like DMAP work?
Understanding the mechanism is key to rational optimization. The reaction is a nucleophilic substitution at the sulfur center.
A. Uncatalyzed Mechanism:
-
Deprotonation: The base removes the acidic proton from the pyrazole nitrogen, forming a nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The sulfur-oxygen double bond transiently shifts electrons, and then reforms, expelling the chloride leaving group to yield the final N-sulfonylated pyrazole.
B. DMAP-Catalyzed Mechanism: When 4-(Dimethylamino)pyridine (DMAP) is added, it intercepts the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAPylonium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride, making it susceptible to attack by even weakly nucleophilic pyrazoles.[6][13]
Caption: Catalytic cycle of DMAP in pyrazole sulfonylation.
Q5: Can you provide a reliable, general protocol for N-sulfonylation?
Certainly. The following protocol is a robust starting point for many pyrazole and sulfonyl chloride combinations, utilizing the non-nucleophilic base DIPEA.
Protocol: General Procedure for Pyrazole N-Sulfonylation
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Aryl or Alkyl Sulfonyl Chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to pyrazole)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the pyrazole (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the pyrazole.
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps control the initial exotherm and minimize side reactions.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.[1][2]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Welcome to the technical support center for handling 1-ethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and best practices to mitigate the primary challenge associated with this reagent: hydrolysis. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can ensure the integrity of your starting material and the success of your downstream reactions.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis of this compound shows an increasing amount of a new, more polar impurity over time. What is likely happening?
A: This is a classic sign of hydrolysis. This compound is highly susceptible to reaction with water, including ambient moisture. The s[1][2]ulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding 1-ethyl-1H-pyrazole-5-sulfonic acid (-SO₃H). This [1][3]sulfonic acid is significantly more polar than the starting sulfonyl chloride, which is why it appears as a distinct, more polar spot on TLC or a new set of peaks in your NMR spectrum.
Q2: I'm getting low yields in my sulfonamide coupling reaction. Could hydrolysis of the sulfonyl chloride be the cause?
A: Absolutely. Hydrolysis is a direct competitive reaction to your desired sulfonamide formation. Water[4], like the amine you are using, is a nucleophile that can attack the electrophilic sulfur atom of the sulfonyl chloride. If si[1]gnificant hydrolysis occurs, a portion of your starting material is consumed, leading to a reduction in the yield of your desired sulfonamide. This [1]can be particularly problematic if your amine is a poor nucleophile or if the reaction is run for an extended period in the presence of trace moisture.
Q3: How can I visually assess if my this compound has started to hydrolyze?
A: While spectroscopic or chromatographic methods are definitive, there can be visual cues. The sulfonic acid hydrolysis product is often a solid. You might observe a change in the physical state of your sulfonyl chloride, such as the formation of a precipitate or a change in consistency from an oil to a slurry. However, relying solely on visual inspection is not recommended for ensuring the quality of this reactive reagent.
Q4: Is it possible to "rescue" a partially hydrolyzed sample of this compound?
A: While challenging, it is sometimes possible to purify partially hydrolyzed sulfonyl chlorides. One approach involves dissolving the crude material in a non-polar organic solvent in which the sulfonic acid is insoluble. The sulfonic acid can then be removed by filtration. However, this process must be conducted under strictly anhydrous conditions to prevent further hydrolysis. Another patented method for purifying some organosulfonyl chlorides involves scrubbing with a concentrated aqueous solution of hydrochloric acid, which can suppress hydrolysis to some extent, followed by stripping under vacuum.
2[5]. Troubleshooting Guide: Hydrolysis-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound that are attributable to hydrolysis.
Issue 1: Inconsistent Reaction Yields in Sulfonamide Synthesis
-
Symptom: You are running the same sulfonamide synthesis under what you believe are identical conditions, but the product yield varies significantly between batches.
-
Probable Cause: The primary suspect is varying degrees of hydrolysis of your this compound stock. Exposure to atmospheric moisture during storage or handling can lead to degradation over time.
-
Troubleshooting Protocol:
-
Reagent Quality Check: Before each reaction, analyze a small sample of your sulfonyl chloride by ¹H NMR or HPLC to quantify the amount of sulfonic acid present. This [5]will give you a baseline for the purity of your starting material.
-
Inert Atmosphere Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. 3[1][6]. Anhydrous Solvents and Reagents: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). All other reagents, particularly the amine, should also be anhydrous.
-
Freshly Opened Reagent: If possible, use a freshly opened bottle of the sulfonyl chloride for critical reactions to minimize the impact of any degradation that may have occurred during storage.
-
Issue 2: Formation of an Insoluble Precipitate During Workup
-
Symptom: During the aqueous workup of your reaction, an unexpected precipitate forms, complicating extraction and purification.
-
Probable Cause: This precipitate is likely the salt of 1-ethyl-1H-pyrazole-5-sulfonic acid. If your workup involves a basic wash (e.g., with sodium bicarbonate), the sulfonic acid will be deprotonated to form a sulfonate salt, which may have limited solubility in your organic solvent.
-
Troubleshooting Protocol:
-
Minimize Water Contact: If an aqueous workup is unavoidable, perform it as quickly as possible and at a low temperature (e.g., using ice-cold water) to minimize the rate of hydrolysis of any unreacted sulfonyl chloride. 2[4]. Acidic Wash: Consider a wash with a cold, dilute acid (e.g., 1M HCl) to keep the sulfonic acid protonated and potentially more soluble in the organic phase, depending on the overall structure of the molecule.
-
Non-Aqueous Workup: If your reaction products are amenable, consider a non-aqueous workup. This could involve direct filtration through a pad of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.
-
Issue 3: Complex NMR Spectrum of Crude Product
-
Symptom: The ¹H NMR spectrum of your crude reaction mixture is more complex than expected, showing multiple sets of pyrazole peaks.
-
Probable Cause: You are likely observing a mixture of your desired sulfonamide, unreacted this compound, and the hydrolysis product, 1-ethyl-1H-pyrazole-5-sulfonic acid.
-
Troubleshooting Protocol:
-
Spiking Experiment: To confirm the identity of the impurity peaks, "spike" a small sample of your crude product with an authentic sample of the sulfonic acid (if available) or with a deliberately hydrolyzed sample of the sulfonyl chloride. An increase in the intensity of the unknown peaks will confirm their identity.
-
Optimize Reaction Conditions: To drive the reaction to completion and minimize unreacted starting material, consider a slight excess of the amine nucleophile. Ensure efficient stirring and appropriate reaction temperature.
-
Purification Strategy: The sulfonic acid byproduct can often be removed during purification. Due to its high polarity, it will typically have very different retention behavior on silica gel chromatography compared to the desired sulfonamide.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for hydrolysis-related issues.
Best Practices for Prevention
Proactive prevention is the most effective strategy for dealing with the hydrolysis of this compound. Adhering to the following best practices will significantly enhance the reliability and reproducibility of your experiments.
Storage
-
Containers: Store this compound in its original, tightly sealed container. For s[6]maller aliquots, use vials with PTFE-lined caps.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If th[1][6]e container has been opened, it is good practice to backfill with an inert gas before re-sealing.
-
Temperature: Store in a cool, dry place. Refri[1][7]geration (2-8°C) is often recommended, but ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Desiccation: Store the sealed container within a desiccator containing a suitable drying agent (e.g., Drierite or phosphorus pentoxide) to protect against ambient humidity.
Handling
-
Inert Atmosphere: As previously mentioned, all transfers and manipulations of this compound should be performed under an inert atmosphere.
-
Dry Glassware: All glassware must be thoroughly dried before use, either by oven-drying (and cooling under a stream of inert gas or in a desiccator) or flame-drying under vacuum.
-
Anhydrous Solvents: Use only high-quality, anhydrous solvents from a reliable supplier or that have been freshly dried. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices for reactions involving sulfonyl chlorides.
[6][10]Reaction Setup and Execution
-
Order of Addition: In a typical sulfonamide synthesis, it is often preferable to add the sulfonyl chloride solution to the solution of the amine and any base (like triethylamine or pyridine). This ensures that the more nucleophilic amine is readily available to react, outcompeting residual water.
-
[2]Temperature Control: Many reactions with sulfonyl chlorides are initially performed at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times, which provide more opportunity for hydrolysis to occur.
Summary of Stability and Prevention Strategies
| Condition/Factor | Risk of Hydrolysis | Prevention Strategy |
| Atmospheric Moisture | High | Handle under inert atmosphere (N₂ or Ar); store in a desiccator. |
| [1][6]Wet Solvents | High | Use freshly dried, anhydrous grade solvents. |
| Prolonged Storage | Moderate to High | Purchase in small quantities; re-evaluate purity of older stock before use. |
| Aqueous Workup | High | Perform quickly at low temperature; consider non-aqueous alternatives. |
| [4]Elevated Temperature | Moderate | Store in a cool environment; control reaction exotherms. |
##[1] 4. Analytical Methods for Detecting Hydrolysis
Regularly assessing the purity of this compound is crucial. The following methods are effective for detecting and quantifying the sulfonic acid byproduct.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is an excellent method for separating the sulfonyl chloride from its more polar sulfonic acid hydrolysis product.
-
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or phosphoric acid buffer) and acetonitrile is typically effective. *[8] Detection: UV detection is suitable as the pyrazole ring is a chromophore.
-
-
[8]Advantage: Provides excellent separation and allows for accurate quantification with the use of a calibration curve.
[6]Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy can be used to detect the presence of the sulfonic acid. The protons on the pyrazole ring will have slightly different chemical shifts for the sulfonyl chloride and the sulfonic acid, allowing for their differentiation and integration to determine the relative amounts.
-
Typical Conditions:
-
Solvent: Use an anhydrous deuterated solvent such as CDCl₃ or acetone-d₆. *[5] Analysis: Compare the integration of the aromatic protons of the sulfonyl chloride to those of the sulfonic acid. The sulfonic acid proton itself (-SO₃H) is often broad and may exchange with trace D₂O, making it less reliable for quantification.
-
Titrimetry
-
Principle: This classical method can determine the total sulfonyl chloride content. One approach involves reacting the sulfonyl chloride with a known excess of a nucleophile (e.g., an amine or thiol), and then back-titrating the unreacted nucleophile.
-
[5]Advantage: Cost-effective and accurate, but it measures the total sulfonyl chloride content and does not differentiate it from other reactive species.
[9]
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. reddit.com [reddit.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
Role of base (DIPEA, triethylamine) in pyrazole sulfonamide formation
A Senior Application Scientist's Guide to the Role of DIPEA and Triethylamine
Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of sulfonamide bond formation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain reagents and conditions are chosen, empowering you to troubleshoot and optimize your reactions effectively.
This resource moves beyond simple step-by-step instructions to explore the critical role of tertiary amine bases, specifically comparing the sterically hindered N,N-Diisopropylethylamine (DIPEA or Hünig's base) with the more common Triethylamine (TEA). Understanding the subtle yet profound differences between these two bases is often the key to unlocking high yields and purity in your pyrazole sulfonamide products.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base like DIPEA or TEA in this reaction?
The primary and essential role of a tertiary amine base in the reaction between an amine (or a pyrazole NH) and a sulfonyl chloride is to act as an acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl), which, if not neutralized, will protonate the starting amine or pyrazole, rendering it non-nucleophilic and halting the reaction. The base neutralizes this HCl in situ, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.[1][2]
Q2: I'm getting a low yield when using Triethylamine. Why might DIPEA be a better choice?
This is a common issue that highlights the key difference between these two bases: nucleophilicity and steric hindrance.
-
Triethylamine (TEA) is a good base but is also a moderately good nucleophile due to the relatively unhindered nature of its nitrogen atom. With highly reactive electrophiles like sulfonyl chlorides, TEA can engage in non-productive, and sometimes problematic, side reactions.[3]
-
DIPEA (Hünig's Base) , by contrast, is classified as a non-nucleophilic base.[4] The two bulky isopropyl groups and one ethyl group surrounding the nitrogen atom create significant steric hindrance. This shield prevents the nitrogen's lone pair from attacking electrophilic centers, but it can still readily accept a small proton.[3][4]
In practice, using DIPEA minimizes side reactions, leading to a cleaner reaction profile and often a higher yield of the desired sulfonamide. An optimization study for a pyrazole sulfonamide synthesis showed that with DIPEA in Dichloromethane (DCM), a 55% yield was achieved, whereas reactions with TEA under various conditions (DCM, THF, different temperatures) produced lower yields ranging from 26-46%.
`dot graph "Base_Comparison" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Comparison of Triethylamine and DIPEA properties.
Q3: What specific side reaction can occur between Triethylamine and a sulfonyl chloride?
When using sulfonyl chlorides that have an α-proton (like alkanesulfonyl chlorides), TEA can act as a base to promote an elimination reaction, forming a highly reactive intermediate called a sulfene (R₂C=SO₂).[5][6] This sulfene can then be trapped by various nucleophiles in the reaction mixture (including water or the amine), leading to undesired byproducts.
With arylsulfonyl chlorides, which lack α-protons, the concern is different. TEA can act as a nucleophile and attack the electrophilic sulfur atom of the sulfonyl chloride. This can form an unstable sulfonylammonium salt (ArSO₂-N⁺Et₃ Cl⁻).[5] While this adduct can sometimes act as a sulfonating agent itself, its formation can complicate the reaction kinetics and potentially lead to other decomposition pathways, consuming the sulfonyl chloride in a non-productive manner. The steric bulk of DIPEA prevents the formation of such adducts.[3][4]
`dot graph "TEA_Side_Reaction" { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Potential side reaction of TEA with arylsulfonyl chloride.
Q4: How does the choice of base affect the regioselectivity of N-sulfonylation on an unsymmetrical pyrazole?
This is a complex issue governed by principles of kinetic versus thermodynamic control, where the base can play a modulating role. An unsymmetrical pyrazole (e.g., 3-methylpyrazole) has two different ring nitrogens (N1 and N2) that can be sulfonylated.
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the substituent at C3). Therefore, attack at the N1 position is often faster.
-
Electronic Effects: The substituent on the pyrazole ring alters the electron density at each nitrogen, influencing its nucleophilicity.
-
Kinetic vs. Thermodynamic Product:
-
The kinetic product is formed fastest, usually at lower temperatures, and is often the less sterically hindered isomer (N1-sulfonylated).
-
The thermodynamic product is the most stable isomer. If the initial sulfonylation is reversible or if equilibration can occur (e.g., at higher temperatures), the reaction will favor the thermodynamically most stable product, which may be the N2-isomer depending on the substituents.
-
While direct comparative studies on pyrazole sulfonylation are scarce, analogous studies on pyrazole alkylation show that reaction conditions (solvent, temperature, and base) can be tuned to favor one isomer over the other.[2][4][7] A stronger, more hindered base like DIPEA might favor deprotonation at the more accessible N1-H, leading to the kinetic product, whereas different conditions might allow for equilibration to the thermodynamic product.
`dot graph "Regioselectivity" { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12];
} ` Caption: Kinetic vs. Thermodynamic control in pyrazole sulfonylation.
Troubleshooting Guide
Here we address specific problems you might encounter during your experiments.
Problem 1: My reaction is stalled at ~50% conversion, and I'm using TEA.
-
Probable Cause: You are likely observing the consequence of the nucleophilic nature of TEA. A portion of your sulfonyl chloride has likely formed a sulfonylammonium adduct with TEA, as described in FAQ #3. This adduct may be less reactive than the sulfonyl chloride itself, or it may be unreactive, effectively reducing the concentration of your active sulfonating agent by half. The remaining sulfonyl chloride reacts with the amine to give ~50% conversion.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: Repeat the reaction, substituting TEA with 1.5 equivalents of DIPEA. Its steric hindrance will prevent the formation of the non-productive adduct, making the full equivalent of sulfonyl chloride available for reaction with your pyrazole or amine.[3]
-
Modify Addition: If you must use TEA, try slow addition of the sulfonyl chloride to the solution of the amine and TEA. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary/secondary amine over the tertiary amine base.
-
Problem 2: My reaction is messy, with multiple spots on TLC, making purification difficult.
-
Probable Cause: This points to multiple side reactions. If you are using TEA with an alkanesulfonyl chloride, you may be generating sulfene intermediates which react non-selectively.[6] Even with arylsulfonyl chlorides, the formation of a sulfonylammonium salt can open up various decomposition pathways. The quality of the sulfonyl chloride, which can degrade upon storage, is also a common culprit.[8]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your sulfonyl chloride is fresh or has been stored properly under inert gas and protected from moisture.
-
Optimize Base and Solvent: Switch to DIPEA as the base and use an aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). This combination is known to give cleaner reactions.[9]
-
Control Temperature: Run the reaction at 0 °C. The initial reaction is often exothermic, and lower temperatures can suppress the rates of side reactions relative to the desired sulfonamide formation.
-
Problem 3: I am not getting any reaction. My starting materials are unchanged.
-
Probable Cause: Assuming your reagents are of good quality, this issue can arise from insufficient basicity or poor solubility.
-
Troubleshooting Steps:
-
Check Base Stoichiometry: Ensure you are using at least one equivalent of the base to neutralize the generated HCl. It is common practice to use a slight excess (1.2-1.5 equivalents).
-
Evaluate Basicity: While DIPEA and TEA have similar pKa values (conjugate acid pKa ~10.7-11), your amine substrate might be particularly electron-deficient and thus a poor nucleophile. In such cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered, although this may introduce new side reactions.
-
Assess Solubility: Ensure all reactants are soluble in the chosen solvent. If your amine hydrochloride salt precipitates, it can inhibit the reaction. If the triethylammonium or diisopropylethylammonium chloride salt precipitates and coats your starting material, this can also passivate the reaction. In such cases, switching to a more polar solvent like DMF might be beneficial, but be aware that DMF can react with sulfonyl chlorides at elevated temperatures.
-
Experimental Protocols & Data
General Protocol for Pyrazole Sulfonamide Formation
This protocol is a standard starting point and can be optimized based on the specific substrates used.
`dot graph "Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Standard experimental workflow for pyrazole sulfonamide synthesis.
Methodology:
-
Setup: To a solution of the amine or pyrazole (1.0 equivalent) in Dichloromethane (DCM, ~0.1 M), add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition: Cool the stirred solution to 0 °C in an ice bath. Add a solution of the appropriate sulfonyl chloride (1.05-1.1 equivalents) in DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Data Summary: Base and Solvent Optimization
The following data was adapted from an optimization study for the synthesis of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, demonstrating the impact of base and solvent choice on reaction yield.[9]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 0-10 | 16 | 35 |
| 2 | TEA | DCM | RT | 16 | 46 |
| 3 | TEA | THF | 0-10 | 16 | 46 |
| 4 | TEA | THF | RT | 16 | 46 |
| 5 | DIPEA | DCM | RT | 16 | 55 |
| 6 | DIPEA | THF | RT | 24 | 47 |
Reaction Conditions: Pyrazole-4-sulfonyl chloride (1.0 eq), 2-phenylethylamine (1.05 eq), base (1.5 eq), solvent (10 vol). RT = Room Temperature.[9]
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
Effect of solvent on 1-ethyl-1H-pyrazole-5-sulfonyl chloride reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reactivity of 1-ethyl-1H-pyrazole-5-sulfonyl chloride, with a specific focus on the critical role of solvent selection in ensuring successful experimental outcomes.
Introduction: The Critical Role of the Solvent
This compound is a highly reactive electrophilic intermediate, valuable for synthesizing a range of derivatives, most notably sulfonamides.[1] Its sulfonyl chloride moiety (-SO₂Cl) is the primary site of reaction, but it is also susceptible to degradation. The choice of solvent is paramount as it dictates the balance between the desired reaction pathway and undesirable side reactions, primarily solvolysis. This guide is designed to help you navigate these challenges by understanding the causality behind solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions with this compound?
The solvent's primary role is to dissolve the reactants and facilitate the reaction. However, its properties directly influence the reactivity and stability of the sulfonyl chloride. Solvents can be broadly categorized as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., dichloromethane, THF). Aprotic solvents are generally preferred for reactions involving nucleophiles to prevent the solvent from reacting with the highly electrophilic sulfonyl chloride.
Q2: Why is my reaction yield low when using a protic solvent like ethanol or methanol?
Protic solvents are nucleophilic and can react directly with the sulfonyl chloride in a process called solvolysis.[2][3][4] In the case of water, this is hydrolysis, and for alcohols, it is alcoholysis. This reaction consumes your starting material, converting it into the corresponding sulfonic acid or sulfonic ester, thereby reducing the yield of your intended product.[1][5] Pyrazole-derived sulfonyl chlorides are generally more stable than some other heteroaromatic sulfonyl halides, but they remain vulnerable to this degradation pathway, especially in the presence of moisture.[5][6]
Q3: How do I choose the best aprotic solvent for my reaction (e.g., DCM vs. THF vs. Acetonitrile)?
The choice depends on several factors:
-
Reactant Solubility: Ensure all reactants, including the amine or other nucleophile, are soluble in the chosen solvent.
-
Inertness: The solvent should not react with your starting materials or reagents. Dichloromethane (DCM) and chloroform are often excellent choices for sulfonamide formation as they are non-nucleophilic and dissolve a wide range of organic compounds.[7]
-
Reaction Temperature: Consider the solvent's boiling point if your reaction requires heating.
-
Downstream Processing: Think about how easily the solvent can be removed during workup and purification.
While THF and acetonitrile are common aprotic solvents, they can sometimes lead to poorer outcomes in specific sulfonyl chloride reactions compared to chlorinated solvents.[8] It is often best to start with a well-documented solvent like DCM for sulfonamide synthesis.[7]
Q4: How stable is this compound in solution?
In a dry, aprotic solvent under an inert atmosphere (like nitrogen or argon), this compound is reasonably stable for the duration of a typical reaction. However, its stability decreases significantly in the presence of nucleophiles, especially water.[5][9] Hydrolysis by trace water is a common decomposition pathway.[5] Therefore, using anhydrous solvents and inert atmosphere techniques is crucial for reproducibility and high yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.
Problem 1: Low or no yield of the desired sulfonamide product.
This is the most common issue and can stem from multiple sources. The logical approach is to first rule out the most probable causes related to solvent and reagent integrity.
-
Possible Cause A: Hydrolysis of the Sulfonyl Chloride.
-
Why it happens: The sulfonyl chloride has reacted with water instead of your amine. This is highly likely if you used non-anhydrous solvents or did not protect the reaction from atmospheric moisture.
-
How to fix it:
-
Use Anhydrous Solvents: Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from the air from entering the reaction vessel.
-
-
-
Possible Cause B: Incorrect Solvent Choice.
-
Why it happens: The chosen solvent may not be optimal for the reaction. For example, while THF is aprotic, for some sulfonamide syntheses, it can result in lower yields compared to DCM.[8]
-
How to fix it: Switch to a more robust and commonly cited solvent for sulfonamide synthesis, such as dichloromethane (DCM).[7]
-
-
Possible Cause C: Poor Nucleophile Reactivity.
-
Why it happens: Sterically hindered or electron-deficient amines are less nucleophilic and react more slowly.
-
How to fix it:
-
Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can protonate your amine nucleophile and render it unreactive.[7]
-
Increase Reaction Time/Temperature: Allow the reaction to stir longer or gently heat it, provided the sulfonyl chloride is stable at higher temperatures.
-
-
Troubleshooting Workflow: Low Product Yield
References
- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Welcome to the technical support center for the synthesis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methods. We will delve into the critical parameters of the synthesis, address common challenges through a detailed troubleshooting guide, and provide validated protocols to ensure your success. Our focus is on the causality behind each experimental step, empowering you to make informed decisions during your scale-up campaign.
Synthesis Overview and Core Principles
The most prevalent and direct method for synthesizing this compound is through the electrophilic chlorosulfonation of its precursor, 1-ethyl-1H-pyrazole. This reaction typically employs chlorosulfonic acid, often in the presence of a secondary chlorinating agent like thionyl chloride, to drive the reaction to completion and minimize the formation of the corresponding sulfonic acid.[1][2]
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the sulfur trioxide (SO₃) moiety, generated in situ from chlorosulfonic acid, acts as the primary electrophile. The pyrazole ring, being an electron-rich heterocycle, is activated towards substitution. The C5 position is particularly susceptible to electrophilic attack due to the directing effects of the ring nitrogen atoms.
Overall Synthetic Workflow
The process can be visualized as a multi-stage workflow, from starting material preparation to the isolation of the final, purified product. Each stage presents unique challenges that must be carefully managed, especially during scale-up.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this reaction? A1: The primary hazards are associated with chlorosulfonic acid. It is a highly corrosive substance that reacts violently with water, releasing large amounts of toxic hydrogen chloride and sulfuric acid fumes.[3][4] The reaction is also highly exothermic. Therefore, the following precautions are non-negotiable:
-
Personal Protective Equipment (PPE): Always use a certified fume hood, acid-resistant gloves, a flame-retardant lab coat, and a full face shield.[5]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with atmospheric moisture.
-
Temperature Control: The addition of chlorosulfonic acid must be performed slowly and at a low temperature (typically 0 °C or below) using an efficient cooling bath to manage the exotherm.[2]
-
Quenching: The quenching of the reaction mixture onto ice/water is extremely hazardous and must be done slowly and with extreme care, ensuring the quench vessel is adequately sized and cooled.
Q2: How stable is the final product, this compound, and how should it be stored? A2: Heteroaromatic sulfonyl chlorides are known to be less stable than their aryl counterparts.[6][7] The primary decomposition pathway is hydrolysis back to the corresponding sulfonic acid upon contact with moisture.[8] For long-term storage, the purified product should be kept in a tightly sealed container under an inert atmosphere, preferably at low temperatures (-20 °C) and protected from light.
Q3: My overall yield is consistently low (<40%). What is the most likely cause? A3: Low yields in this synthesis are common and typically stem from a single critical issue: hydrolysis of the product during the aqueous workup . The sulfonyl chloride is highly electrophilic and reacts readily with water.[9] If the quenching and extraction are not performed rapidly and at a low temperature, a significant portion of your product will be converted to the water-soluble sulfonic acid, leading to substantial loss. Other factors include incomplete reaction or mechanical losses during purification, which are addressed in the troubleshooting section below.
In-Depth Troubleshooting Guide
Problem Area 1: Reaction Failure or Incomplete Conversion
Q: I've run the reaction for several hours, but analysis (TLC, LC-MS) shows predominantly unreacted 1-ethyl-1H-pyrazole. What could be the issue?
A: This points to a problem with the reagents or reaction conditions preventing the initiation of chlorosulfonation.
-
Cause 1: Inactive Chlorosulfonic Acid: Chlorosulfonic acid can degrade upon exposure to moisture. If an old bottle or one that has been opened frequently is used, it may have absorbed atmospheric water, reducing its potency.
-
Solution: Use a fresh, sealed bottle of chlorosulfonic acid for the reaction. Ensure it is a colorless to pale yellow liquid; a darker color may indicate degradation.[4]
-
-
Cause 2: Insufficient Temperature/Time: While the initial addition must be cold, the reaction often requires warming to room temperature or slightly above to proceed to completion.[2]
-
Solution: After the controlled addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-60 °C) may be required, but this must be approached with caution as it can also increase the rate of side reactions.
-
-
Cause 3: Incorrect Stoichiometry: An insufficient amount of the chlorosulfonating agent will naturally lead to incomplete conversion.
-
Solution: Typically, a significant excess of chlorosulfonic acid (3-5 equivalents or more) is used, as it often serves as both the reagent and the solvent.[2] Verify your calculations and ensure a sufficient excess is being used for the scale you are attempting.
-
Problem Area 2: Major Product Loss During Workup
Q: My reaction monitoring shows good conversion to the product, but after quenching and extraction, my isolated yield is minimal. Where is my product going?
A: This is the most common failure mode and is almost always due to hydrolysis.
-
Cause 1: Slow or High-Temperature Quench: The moment the reaction mixture containing the sulfonyl chloride product comes into contact with water, it begins to hydrolyze. A slow quench or a quench that allows the temperature to rise significantly will destroy the product.
-
Solution: The "Fast and Cold" Quench. The workup is a race against hydrolysis. The best practice is to add the reaction mixture dropwise (or via cannula for larger scales) into a vigorously stirred, well-cooled (<-5 °C) slurry of ice and water. This ensures immediate dilution and dissipation of heat, minimizing the time the product spends in a concentrated aqueous acidic environment.
-
-
Cause 2: Product Partitioning as Sulfonic Acid: The hydrolyzed product, 1-ethyl-1H-pyrazole-5-sulfonic acid, is highly polar and will remain in the aqueous layer during extraction, leading to its loss.
-
Solution: While you cannot recover hydrolyzed product, you can prevent its formation. Following the "Fast and Cold" quench, immediately proceed to extraction with a suitable organic solvent (DCM or EtOAc). Do not allow the quenched mixture to sit for extended periods. Perform the extraction quickly and efficiently.
-
-
Cause 3: Emulsion Formation: The vigorous stirring required for a good quench can sometimes lead to emulsions during extraction, trapping product in the interfacial layer.
-
Solution: Use a larger volume of both organic and aqueous phases to dilute the mixture. The addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions. For scale-up, consider using a jacketed reactor with a bottom outlet valve for easier separation of layers.
-
Problem Area 3: Purification and Isolation Challenges
Q: My crude product is a dark, viscous oil that won't crystallize and streaks badly on a silica gel column. How can I purify it?
A: This indicates the presence of highly polar impurities, most likely the sulfonic acid byproduct and residual acids.
-
Cause 1: Residual Acid: Traces of chlorosulfonic or sulfuric acid in the crude product will make it oily and can degrade the product further over time.
-
Solution: During the workup, after the initial extraction, wash the combined organic layers carefully with ice-cold saturated sodium bicarbonate solution to neutralize residual acids. Perform this step with caution as CO₂ evolution can cause pressure buildup. Follow this with a wash with ice-cold brine to remove excess water. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
-
Cause 2: Instability on Silica Gel: Sulfonyl chlorides are electrophilic and can react with the nucleophilic silanol groups on the surface of standard silica gel, leading to decomposition and streaking during column chromatography.
-
Solution 1: Deactivated Silica. If chromatography is necessary, deactivate the silica gel. This can be done by preparing a slurry of the silica in the eluent system containing 1-2% triethylamine or pyridine. This neutralizes the acidic sites on the silica, allowing for better elution of the sulfonyl chloride.
-
Solution 2: Alternative Purification. Avoid chromatography if possible. After a thorough acidic and basic wash and drying, concentrate the organic solution under reduced pressure at low temperature. Attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes or pentane) and scratching the flask. Trituration (stirring the crude oil with a non-polar solvent) can also be effective in washing away non-polar impurities and inducing solidification of the product.
-
Troubleshooting Decision Flow
Caption: A decision tree for troubleshooting common issues in the synthesis.
Validated Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole
This precursor can be synthesized via the cyclocondensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine.[10][11]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malondialdehyde tetramethyl acetal (1.0 equiv) and ethanol (5 mL per gram of acetal).
-
Reagent Addition: Add ethylhydrazine oxalate (1.05 equiv) and water (2 mL per gram of acetal).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-ethyl-1H-pyrazole can often be used directly or purified further by distillation if necessary.
Protocol 2: Chlorosulfonation of 1-ethyl-1H-pyrazole (Scale-Up)
This protocol is adapted for a 10-gram scale of the starting material.
| Reagent | Molar Eq. | Amount | Notes |
| 1-ethyl-1H-pyrazole | 1.0 | 10.0 g | Ensure it is dry. |
| Chlorosulfonic Acid | 4.0 | 48.1 g (27.5 mL) | Use a fresh, unopened bottle. Highly corrosive.[12] |
| Thionyl Chloride | 1.2 | 15.4 g (9.4 mL) | Optional, but recommended to consume water generated. |
-
Setup: In a 250 mL flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add chlorosulfonic acid (4.0 equiv).
-
Cooling: Cool the flask to -5 to 0 °C using an ice-salt or acetone-dry ice bath.
-
Substrate Addition: Slowly add the 1-ethyl-1H-pyrazole (1.0 equiv) to the cold chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture may become thick.
-
Thionyl Chloride Addition: After the pyrazole addition is complete, add thionyl chloride (1.2 equiv) dropwise via the dropping funnel, again maintaining the temperature below 5 °C.
-
Reaction: Once all additions are complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours or until reaction completion is confirmed by LC-MS.
-
Workup (Critical Step): Prepare a separate, large beaker or flask with a vigorously stirred mixture of crushed ice and water (approx. 500 g). Slowly and carefully, add the reaction mixture to the ice slurry via a dropping funnel or cannula. Monitor the temperature of the quench mixture, ensuring it remains below 5 °C.
-
Extraction: Immediately transfer the cold, quenched mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 100 mL).
-
Washes: Combine the organic layers. Wash sequentially with ice-cold water (1 x 100 mL), ice-cold saturated sodium bicarbonate solution (1 x 100 mL, CAUTION: pressure buildup ), and finally ice-cold brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 35 °C to yield the crude product, which can be purified further if needed.
References
- 1. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 4. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Ethyl- vs. 1-Phenyl-1H-Pyrazole-5-Sulfonyl Chloride for Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents.[1] The functionalization of this privileged heterocycle is key to modulating its pharmacological profile. Among the various derivatives, pyrazole sulfonyl chlorides serve as critical intermediates for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide provides an in-depth comparison of the reactivity of two key analogues: 1-ethyl-1H-pyrazole-5-sulfonyl chloride and 1-phenyl-1H-pyrazole-5-sulfonyl chloride. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and accelerating the drug development pipeline.
The Decisive Influence of the N1-Substituent: Electronic and Steric Effects
The reactivity of the sulfonyl chloride group at the C5 position of the pyrazole ring is intrinsically linked to the electronic and steric nature of the substituent at the N1 position. The ethyl and phenyl groups, while seemingly simple, exert profoundly different effects on the electrophilicity of the sulfur atom.
Electronic Landscape: A Tale of Induction and Resonance
The rate of nucleophilic attack on the sulfonyl chloride is largely governed by the electron density at the sulfur atom. An electron-withdrawing substituent on the pyrazole ring will decrease electron density at the sulfur, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group will increase electron density, deactivating the sulfonyl chloride.
-
This compound: The ethyl group is a classic electron-donating group through an inductive effect (+I).[2] The sp3-hybridized carbons of the ethyl group push electron density towards the pyrazole ring. This increased electron density on the ring, in turn, slightly deactivates the sulfonyl chloride group towards nucleophilic attack.
-
1-Phenyl-1H-pyrazole-5-sulfonyl chloride: The phenyl group presents a more complex electronic profile. It is electron-withdrawing by induction (-I) due to the higher s-character of its sp2-hybridized carbons.[2] However, it can also participate in resonance. Depending on the demands of the reaction, the phenyl ring can act as a weak electron-donating group through resonance (+M) or an electron-withdrawing group (-M). In the context of the pyrazole ring, the inductive withdrawal is generally the more dominant effect, leading to a net de-electronation of the pyrazole ring compared to the ethyl-substituted analogue. This results in a more electrophilic and, consequently, more reactive sulfonyl chloride group.
Steric Hindrance: The Role of Bulk and Conformation
Steric effects can significantly influence the rate of a reaction by impeding the approach of the nucleophile to the electrophilic center.[3] The steric hindrance of the N1-substituent can shield the sulfonyl chloride group, slowing down the reaction.
To quantify these steric effects, we can refer to Taft's steric parameter, Es. A more negative Es value indicates greater steric hindrance.
| Substituent | Taft Steric Parameter (Es) |
| Ethyl | -0.07 |
| Phenyl | -2.52 |
Source: Adapted from Slideshare and other sources on Taft parameters.[4]
As the data indicates, the phenyl group is significantly more sterically demanding than the ethyl group. The planar nature of the phenyl ring, however, means its steric bulk is directionally dependent. In contrast, the ethyl group, while smaller, has free rotation around the C-C and C-N bonds, creating a dynamic steric field. Despite this, the overall larger size of the phenyl group is expected to present a greater steric barrier to the approaching nucleophile.[5][6]
A Head-to-Head Comparison: Competitive Amidation Experiment
To empirically determine the relative reactivity of these two sulfonyl chlorides, a competitive amidation reaction can be performed. This experiment allows for a direct comparison under identical reaction conditions, providing a clear measure of their relative rates of reaction.
Experimental Design
An equimolar mixture of this compound and 1-phenyl-1H-pyrazole-5-sulfonyl chloride is reacted with a sub-stoichiometric amount of a primary or secondary amine (e.g., benzylamine) in the presence of a non-nucleophilic base. The reaction progress and product distribution are monitored over time using a suitable analytical technique such as 1H NMR spectroscopy or LC-MS.
Detailed Experimental Protocol
Materials:
-
This compound
-
1-phenyl-1H-pyrazole-5-sulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Preparation of Starting Materials:
-
Synthesize 1-ethyl-1H-pyrazole by N-alkylation of pyrazole with ethyl iodide.[7]
-
Synthesize this compound via chlorosulfonation of 1-ethyl-1H-pyrazole. A general method for chlorosulfonation of pyrazoles can be adapted.[8]
-
Ensure both sulfonyl chlorides are of high purity, as determined by 1H NMR and melting point analysis.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol) and 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1.0 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzylamine (0.8 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL).
-
-
Reaction Execution and Monitoring:
-
Add the benzylamine/triethylamine solution dropwise to the stirred solution of sulfonyl chlorides at 0 °C over 10 minutes.
-
Take an initial aliquot (t=0) immediately after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Take aliquots at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 24h).
-
For each aliquot, quench the reaction by adding it to a vial containing a small amount of water. Extract the aqueous layer with ethyl acetate, and prepare the organic layer for 1H NMR and LC-MS analysis.[9][10][11][12][13]
-
-
Analysis:
-
1H NMR Spectroscopy: Monitor the disappearance of the starting material signals and the appearance of the two distinct sulfonamide product signals. The relative integration of the product peaks will give the product ratio.
-
LC-MS: Develop an LC-MS method to separate the two starting materials and the two sulfonamide products. This will allow for more precise quantification of all species in the reaction mixture over time, enabling the calculation of individual reaction rates.[6][14][15]
-
Expected Outcomes and Mechanistic Interpretation
Based on the interplay of electronic and steric effects, we can predict the outcome of this competitive experiment.
Predicted Outcome: 1-phenyl-1H-pyrazole-5-sulfonyl chloride will react faster with benzylamine than this compound. This will be evidenced by a higher concentration of the N-benzyl-1-phenyl-1H-pyrazole-5-sulfonamide in the reaction mixture at all time points.
Mechanistic Rationale:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, likely through a trigonal bipyramidal transition state.
While the phenyl group presents greater steric hindrance, the electronic effect is expected to be the dominant factor in this case. The increased electrophilicity of the sulfur atom in the 1-phenyl analogue, due to the inductive electron withdrawal of the phenyl ring, will significantly accelerate the rate of nucleophilic attack. This acceleration is anticipated to outweigh the rate-retarding effect of the increased steric bulk.
Conclusion for the Drug Development Professional
The choice between 1-ethyl- and 1-phenyl-1H-pyrazole-5-sulfonyl chloride as a synthetic intermediate has significant implications for process development.
-
1-Phenyl-1H-pyrazole-5-sulfonyl chloride is the more reactive of the two. This allows for milder reaction conditions, potentially shorter reaction times, and broader substrate scope with less reactive amines. However, its higher reactivity might also lead to more side reactions or instability under certain conditions.
-
This compound , being less reactive, may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion. This could be advantageous in situations where greater control over the reaction is needed or when dealing with highly reactive nucleophiles where selectivity is a concern.
By understanding the fundamental principles governing the reactivity of these valuable building blocks, drug development professionals can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and robust processes for the creation of novel therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative reaction monitoring using para hydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06221J [pubs.rsc.org]
- 13. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. hpst.cz [hpst.cz]
The Impact of N-Alkylation on the Lipophilicity of Pyrazole Sulfonyl Chlorides: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and drug development professionals, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of modern medicinal chemistry. Among these properties, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth comparison of the lipophilicity of a homologous series of N-alkyl-substituted pyrazole sulfonyl chlorides, essential building blocks in the synthesis of numerous biologically active compounds.[4][5] By presenting both computationally derived data and detailed experimental protocols, we aim to equip researchers with the insights necessary to make informed decisions in the design and optimization of novel therapeutics.
The Significance of Lipophilicity in Drug Design
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, bind to target proteins, and undergo metabolic processes.[1][6] An optimal lipophilicity profile is crucial for achieving desired absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.[7] Compounds that are excessively lipophilic may exhibit poor aqueous solubility, leading to formulation challenges and potential off-target toxicity. Conversely, highly polar molecules may struggle to cross biological barriers, limiting their bioavailability and efficacy. Therefore, the ability to predictably tune lipophilicity is a key skill in the medicinal chemist's toolkit.
The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[4][8][9] The introduction of a sulfonyl chloride moiety provides a reactive handle for the synthesis of sulfonamides, a class of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[10][11][12] By modifying the substitution on the pyrazole ring, specifically through N-alkylation, we can systematically alter the molecule's lipophilicity to optimize its drug-like properties.
Comparative Analysis of Lipophilicity in an N-Alkyl Pyrazole Sulfonyl Chloride Series
To illustrate the direct relationship between alkyl chain length and lipophilicity, we have computationally determined the LogP values for a series of 1-alkyl-1H-pyrazole-4-sulfonyl chlorides. The unsubstituted parent compound serves as a baseline for comparison.
Methodology: Computational LogP Prediction
The LogP values were calculated using the Molinspiration online property calculation toolkit, a widely used and validated method based on group contributions.[4] This approach dissects the molecule into fragments and sums their individual hydrophobicity values to predict the overall LogP.
Data Summary
| Compound Name | N-Alkyl Substituent | SMILES String | Calculated LogP |
| 1H-Pyrazole-4-sulfonyl chloride | -H | ClS(=O)(=O)c1cn[nH]c1 | 0.20 |
| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | -CH₃ | Cn1cc(cn1)S(Cl)(=O)=O | 0.49 |
| 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | -CH₂CH₃ | CCN1C=C(C=N1)S(=O)(=O)Cl | 0.93 |
| 1-Propyl-1H-pyrazole-4-sulfonyl chloride | -CH₂CH₂CH₃ | CCCN1C=C(C=N1)S(=O)(=O)Cl | 1.37 |
| 1-Butyl-1H-pyrazole-4-sulfonyl chloride | -CH₂CH₂CH₂CH₃ | CCCCN1C=C(C=N1)S(=O)(=O)Cl | 1.81 |
Interpretation of Results
The data clearly demonstrates a positive linear correlation between the length of the N-alkyl chain and the calculated LogP value. Each additional methylene group (-CH₂-) contributes approximately 0.44 to the LogP value, a finding consistent with established principles of fragment-based lipophilicity prediction. This predictable increase allows for the fine-tuning of a molecule's lipophilicity by simply extending or shortening the N-alkyl substituent.
Caption: Workflow for increasing the lipophilicity of pyrazole sulfonyl chlorides.
Experimental Determination of Lipophilicity
While computational methods provide rapid and valuable estimations, experimental determination of LogP remains the gold standard. High-Performance Liquid Chromatography (HPLC) is a widely accepted indirect method for measuring lipophilicity.[9][13][14][15][16]
Protocol: LogP Determination by Reversed-Phase HPLC
This protocol outlines a general procedure for determining LogP values using reversed-phase HPLC. The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its octanol-water partition coefficient.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
A set of standard compounds with known LogP values (e.g., benzene, bromobenzene, biphenyl)
-
The pyrazole sulfonyl chloride derivative to be tested
Procedure:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v).
-
Preparation of Standard Solutions: Prepare stock solutions of the standard compounds and the test compound in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a known volume of each standard solution and the test compound solution.
-
Record the retention time (t_R) for each compound.
-
Repeat the analysis for each mobile phase composition.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Determine the logarithm of the capacity factor (log k').
-
Extrapolate the log k' values to 100% aqueous mobile phase to obtain the log k'_w value.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k'_w values.
-
Determine the LogP of the test compound by interpolating its log k'_w value on the calibration curve.
-
Caption: Experimental workflow for LogP determination via HPLC.
Synthesis of Alkyl-Substituted Pyrazole Sulfonyl Chlorides
The synthesis of the target compounds is a straightforward process, typically involving the sulfonylation of an appropriately substituted pyrazole.
General Synthetic Protocol:
A common method for the synthesis of pyrazole-4-sulfonyl chlorides involves the reaction of the corresponding pyrazole with chlorosulfonic acid, followed by treatment with thionyl chloride.[1]
-
The N-alkyl pyrazole precursor is slowly added to an excess of chlorosulfonic acid at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is then heated to facilitate the sulfonylation reaction.
-
Thionyl chloride is subsequently added to convert the resulting sulfonic acid to the desired sulfonyl chloride.
-
The reaction is quenched with ice water, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated to yield the crude pyrazole sulfonyl chloride, which can be purified by chromatography or recrystallization.
Conclusion and Future Perspectives
This guide has demonstrated the predictable and systematic impact of N-alkylation on the lipophilicity of pyrazole sulfonyl chlorides. The presented computational data and experimental protocols provide a practical framework for medicinal chemists to rationally design and synthesize compounds with optimized physicochemical properties. By leveraging these insights, researchers can accelerate the drug discovery process by focusing on molecules with a higher probability of possessing favorable ADMET profiles. Future work in this area could involve the synthesis and experimental validation of the LogP values for a broader range of substituted pyrazole sulfonyl chlorides, as well as the exploration of other substituents to further modulate their physicochemical and biological properties.
References
- 1. 1-Methyl-1H-pyrazole-4-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]
- 3. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. ChemExper [chemexper.com]
- 6. H54785.MD [thermofisher.com]
- 7. americanelements.com [americanelements.com]
- 8. PubChemLite - 1-ethyl-1h-pyrazole-4-sulfonyl chloride (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 9. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 10. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comparative Guide to the In-Vitro Efficacy of 1-Ethyl-1H-pyrazole-5-sulfonamide Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific subclass: derivatives of 1-ethyl-1H-pyrazole-5-sulfonyl chloride, which are converted into their corresponding sulfonamides. The introduction of the sulfonamide group (-SO₂NH-) is a well-established strategy in drug design, known to enhance the pharmacological profile of parent molecules.[5]
This document provides a comparative overview of the in-vitro testing methodologies used to evaluate these derivatives, supported by experimental data from seminal studies on related pyrazole sulfonamide compounds. We will delve into the rationale behind the synthetic strategies and the selection of specific in-vitro assays, offering a comprehensive resource for researchers in drug discovery and development.
The Rationale for Pyrazole Sulfonamide Synthesis
The synthesis of a library of derivatives from a common starting material like this compound is a cornerstone of structure-activity relationship (SAR) studies.[2] The highly reactive sulfonyl chloride group serves as a chemical handle for introducing a wide array of functionalities by reacting it with various primary and secondary amines. This allows for a systematic exploration of how different substituents impact the biological activity of the core pyrazole structure.
The primary goal of such derivatization is often to:
-
Enhance Potency: Fine-tune the molecule's interaction with its biological target.
-
Improve Selectivity: Increase the therapeutic window by reducing off-target effects.
-
Modulate Physicochemical Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
The general synthetic scheme for preparing 1-ethyl-1H-pyrazole-5-sulfonamide derivatives is a straightforward nucleophilic substitution reaction, as depicted below.
Part 1: In-Vitro Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrazole derivatives.[2] The in-vitro evaluation of these compounds typically involves assessing their cytotoxicity against a panel of cancer cell lines and elucidating their mechanism of action.
Methodology: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium. The cells are then treated with these various concentrations for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[6][9][10]
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[7][10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[6][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is then determined, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Performance of Pyrazole Sulfonamide Derivatives
While specific data for a complete series of 1-ethyl-1H-pyrazole-5-sulfonamide derivatives is not available in a single comparative study, we can draw valuable insights from published research on analogous pyrazole sulfonamides. The following table summarizes the cytotoxic activity of various pyrazole sulfonamide derivatives against different cancer cell lines, showcasing the impact of different substitutions on their anticancer potency.
| Compound Series | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][10]triazine Sulfonamides | Varied sulfonamidophenyl groups | HCT 116 (Colon) | 0.17 - 1.15 | [5] |
| Pyrazole Benzothiazole Hybrids | Electron-withdrawing groups | HT29 (Colon), A549 (Lung) | 3.17 - 6.77 | [2] |
| Indole-linked Pyrazoles | Indole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |
| 5-Alkylated Selanyl-1H-pyrazole Analogs | Selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 - 15.98 | [2] |
| Pyrazole-Thiourea Derivatives | N'-aryl-thiourea | Various human cancer cells | Not specified, but induced apoptosis | [11] |
This table is a compilation of data from different studies and is intended for illustrative purposes to show the range of activities and the influence of structural modifications. Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Potent anticancer compounds often exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest. Several studies have shown that pyrazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[12][13][14] This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the activation of caspases.[12][14]
Furthermore, pyrazole derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[11]
Caption: Generalized Apoptotic Pathway Induced by Pyrazole Sulfonamides
Part 2: In-Vitro Antimicrobial Activity
The pyrazole nucleus is also a key component of many compounds with significant antimicrobial activity. The evaluation of novel 1-ethyl-1H-pyrazole-5-sulfonamide derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in their development as potential anti-infective agents.
Methodology: Screening for Antimicrobial Activity using the Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial agents.[15][16] It is based on the diffusion of the test compound from a well through an agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound.[16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a sterile Mueller-Hinton agar plate.
-
Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.[15][17]
-
Application of Test Compounds: A fixed volume (e.g., 100 µL) of the pyrazole sulfonamide derivative solution (at a known concentration) is added to each well.[15][17]
-
Controls: Positive controls (standard antibiotics) and negative controls (solvent used to dissolve the compounds) are also included on the same plate.[18]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[18]
-
Measurement and Interpretation: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Assay
Comparative Performance of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives can vary significantly based on their substitution patterns. The table below presents data on the antimicrobial activity of different pyrazole compounds against representative bacterial and fungal strains.
| Compound Series | Microorganism | Activity Measurement | Result | Reference |
| Pyrazole-based Oxothiazolidine Hybrids | B. cocous, B. subtillis, E. coli, P. vulgaris, A. niger | Zone of Inhibition | Moderate to good (up to 24 mm) | [19] |
| Pyrazolone Derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis | MIC (mg/mL) | 0.625 - 5 | [18] |
| Pyrazolyl-1-carboxamide Derivatives | S. aureus, E. coli, C. albicans | Zone of Inhibition | Potent activity | [11] |
This table compiles data from various studies. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Conclusion
The in-vitro testing of this compound derivatives is a multifaceted process that provides crucial data on their potential as therapeutic agents. This guide has outlined the standard methodologies for assessing their anticancer and antimicrobial activities, emphasizing the importance of comparative analysis and understanding the underlying mechanisms of action. The synthesis of a diverse library of sulfonamide derivatives from a common pyrazole sulfonyl chloride precursor is a powerful strategy for optimizing biological activity. The data presented, drawn from studies on analogous compounds, clearly demonstrates that subtle changes in the chemical structure can have a profound impact on potency and selectivity. Future research should aim for comprehensive studies that directly compare a series of derivatives from this compound under standardized conditions to build a robust structure-activity relationship and identify lead candidates for further preclinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchhub.com [researchhub.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. botanyjournals.com [botanyjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. webcentral.uc.edu [webcentral.uc.edu]
- 18. hereditybio.in [hereditybio.in]
- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of Pyrazole Sulfonamides: A Comparative Guide to Structure-Activity Relationships
The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its prominence stems from the synergistic combination of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the sulfonamide moiety.[2][3] This privileged structure has given rise to drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and carbonic anhydrase inhibitory effects.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole sulfonamides, offering a comparative overview of how subtle structural modifications influence their biological activity. Experimental data from various studies are presented to support these findings, providing a valuable resource for researchers and drug development professionals.
The Anti-Inflammatory Arena: Targeting COX-2
One of the most well-established applications of pyrazole sulfonamides is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[5] The archetypal drug in this class, Celecoxib, features a central pyrazole ring substituted with a benzenesulfonamide group. The SAR of this class of compounds has been extensively studied, revealing key structural requirements for potent and selective COX-2 inhibition.
A pivotal strategy in designing potent COX-2 inhibitors has been the hybridization of the pyrazole sulfonamide core with other pharmacophores known to interact with inflammatory pathways. For instance, combining the features of the non-selective COX inhibitor "sulindac" and the selective COX-2 inhibitor "celecoxib" has led to the development of novel derivatives with dual COX-2/5-lipoxygenase (5-LOX) inhibitory activity, promising a broader anti-inflammatory spectrum with potentially reduced side effects.[6]
Key SAR Insights for COX-2 Inhibition:
-
The Sulfonamide Moiety: The -SO2NH2 group is crucial for binding to the secondary pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thus conferring selectivity.
-
Aryl Substituents on the Pyrazole Ring: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly impact potency and selectivity. For example, a 4-bromophenyl group at the R2 position and a methoxy group at the meta position of the R1 phenyl ring have been shown to enhance COX-2 inhibitory activity.[7]
-
Linkers and Hybridization: The introduction of linkers like hydrazone or chalcone between the pyrazole ring and one of the benzene rings can facilitate hydrogen bond formation within the COX-2 active site, thereby enhancing inhibitory activity.[5]
Comparative Analysis of COX-2 Inhibitory Activity
| Compound | R Group | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | - | 0.04 | 375 | [8] |
| Derivative 5b | Benzothiophen-2-yl | 0.01 | 344.56 | [6] |
| Derivative with 2-chlorothiazole | 2-chlorothiazole | 0.4 | 29.73 | [7] |
| Compound 6d | Varies | 0.05 - 0.08 | Not specified | [8] |
Table 1: Comparison of in vitro COX-2 inhibitory activity of selected pyrazole sulfonamide derivatives.
The data clearly indicates that modifications to the aryl substituents can lead to compounds with potency even greater than the reference drug, Celecoxib.[6]
Expanding the Horizon: Anticancer Applications
The versatility of the pyrazole sulfonamide scaffold extends to the realm of oncology. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10] Their mechanism of action in this context is often multifactorial, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][11]
A study on a series of 4-[5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamides revealed that the introduction of methoxy and polymethoxy groups can lead to increased cytotoxic potency and selectivity.[9][11][12]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Aryl Ring: The presence and position of electron-donating or electron-withdrawing groups on the aryl ring attached to the pyrazole core play a critical role in determining the cytotoxic potential. For example, compounds with trimethoxy substitutions have shown remarkable cytotoxicity.[9]
-
The Pyrazoline Core: The dihydropyrazole (pyrazoline) core is a common feature in many anticancer pyrazole sulfonamides.[9]
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-known zinc-binding group, enabling these compounds to inhibit carbonic anhydrases. The potency and selectivity against different CA isoforms can be modulated by altering the substituents on the pyrazole and aryl rings.[9][11]
Comparative Analysis of Anticancer Activity
| Compound | Cell Line | GI50 (µM) | Reference |
| 2f | MOLT-4 (Leukemia) | 1.94 | [10] |
| 2f | SR (Leukemia) | 1.28 | [10] |
| 2f | EKVX (Non-small cell lung cancer) | 1.88 | [10] |
| 2f | COLO 205 (Colon cancer) | 1.69 | [10] |
| 4i | Ca9-22 (Oral squamous cell carcinoma) | More potent than 5-FU | [9] |
| 4g | HSC-2 (Oral squamous cell carcinoma) | 19.3 times more potent than 5-FU | [9] |
Table 2: Comparison of the in vitro anticancer activity of selected pyrazole sulfonamide derivatives.
These findings underscore the potential of pyrazole sulfonamides as lead compounds for the development of novel anticancer agents.[9][10]
The Fight Against Microbes: Antimicrobial Potential
Pyrazole sulfonamide derivatives have also emerged as promising candidates in the search for new antimicrobial agents.[4][13][14] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folic acid synthesis.[3]
Key SAR Insights for Antimicrobial Activity:
-
Substituents on the Benzenesulfonamide Ring: The nature of substituents on the benzene ring of the sulfonamide moiety can significantly influence the antimicrobial spectrum and potency.
-
Hybridization with Other Heterocycles: Incorporating other heterocyclic rings, such as s-triazine, in conjunction with the pyrazole sulfonamide scaffold has been shown to yield compounds with good antibacterial properties.[15]
-
The Pyrazole Nucleus: The nitrogen atoms within the pyrazole ring are believed to contribute to the antimicrobial properties by restraining DNA synthesis.[4]
Visualizing the Core Scaffold and Key Modifications
A diagram illustrating the core pyrazole sulfonamide scaffold and key sites for structural modification that influence biological activity.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Whole Blood Assay)
This protocol provides a method for determining the COX-2 inhibitory activity of test compounds in a physiologically relevant setting.
Methodology:
-
Blood Collection: Draw fresh human venous blood into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of test compounds and the reference drug (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).
-
Incubation: Aliquot whole blood into tubes and pre-incubate with various concentrations of the test compounds or vehicle control for 15 minutes at 37°C.
-
COX-2 Induction: Add lipopolysaccharide (LPS) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Prostaglandin E2 (PGE2) Measurement: Centrifuge the blood samples to separate the plasma. Measure the concentration of PGE2 in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the compound concentration.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 (the concentration that causes 50% growth inhibition) or IC50 (the concentration that causes 50% inhibition of cell viability) values.
Visualizing the Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 8. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Throughput Screening of Covalent Modifier Libraries: A Comparative Analysis of 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride Scaffolds
Introduction: The Resurgence of Covalent Therapeutics and the Role of High-Throughput Screening
The paradigm of drug discovery has witnessed a significant resurgence in the exploration of covalent inhibitors.[1][2][3] Unlike their non-covalent counterparts that bind reversibly, covalent inhibitors form a stable, lasting bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to tackle targets once considered "undruggable".[4][5] This has paved the way for groundbreaking therapies, particularly in oncology and virology.[1][4]
The engine driving the discovery of novel covalent modifiers is High-Throughput Screening (HTS). HTS allows for the rapid evaluation of vast chemical libraries, identifying "hits" that can be optimized into lead candidates.[6][7] The screening of reactive fragments, or "warheads," is a particularly powerful strategy. These small, electrophilic molecules can be used to identify and validate binding pockets on a target protein, providing a foothold for the development of more elaborate and selective inhibitors.[8][9]
Among the diverse electrophilic warheads available to medicinal chemists, sulfonyl chlorides represent a versatile and tunable class. The pyrazole scaffold, a common motif in pharmacologically active compounds, when combined with a sulfonyl chloride, offers a rich chemical space for exploration.[10][11][12][13][14][15] This guide provides a comprehensive, in-depth comparison of a focused library built around the 1-ethyl-1H-pyrazole-5-sulfonyl chloride core against alternative sulfonyl chloride-based libraries. We will delve into the causality behind experimental design, present detailed protocols for primary and secondary screening assays, and analyze hypothetical data to illustrate the process of hit identification and validation.
The Chemical Landscape: Comparing Sulfonyl Chloride Libraries
The reactivity of a sulfonyl chloride is highly dependent on the electronic and steric properties of its parent scaffold. To create a meaningful comparison, we have designed three distinct libraries for our hypothetical screening campaign against a model cysteine-containing protease, "Protease-X".
-
Library A: The Core Library (this compound Analogs) : This library explores substitutions on the pyrazole ring, modulating the electronics and sterics directly adjacent to the sulfonyl chloride warhead. The 1-ethyl group provides a consistent anchor point.
-
Library B: Alternative Heterocyclic Sulfonyl Chlorides : This library serves to compare the pyrazole scaffold against other common heterocyclic cores such as thiophene and pyridine. This allows us to assess the influence of the core ring system on reactivity and potential for non-covalent interactions.
-
Library C: Phenyl Sulfonyl Chloride Analogs : This library provides a benchmark against a simple, well-understood aromatic system. Substituents on the phenyl ring (electron-donating and electron-withdrawing) will provide a spectrum of reactivity to compare against the heterocyclic libraries.
Experimental Design & Methodologies
A successful HTS campaign is built upon a foundation of robust and well-validated assays. Our workflow is designed to first identify potential covalent modifiers in a primary screen and then rigorously eliminate false positives through a series of orthogonal secondary assays.
Overall Screening Workflow
Caption: High-throughput screening workflow for covalent inhibitors.
Primary Screening Protocol: Fluorescence-Based Protease-X Activity Assay
This assay measures the enzymatic activity of Protease-X using a fluorogenic substrate. Inhibition of the enzyme results in a decrease in the fluorescence signal.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
-
Protease-X: Final concentration of 5 nM.
-
Fluorogenic Substrate: (e.g., Ac-Arg-Leu-Arg-AMC), final concentration of 10 µM.
-
Compound Libraries: 10 mM stock in DMSO.
-
384-well, low-volume, black assay plates.
Procedure:
-
Using an automated liquid handler, dispense 5 µL of Assay Buffer into each well of the 384-well plate.
-
Add 50 nL of compound from the library plates to the appropriate wells (final concentration 10 µM). Add 50 nL of DMSO to control wells.
-
Dispense 5 µL of Protease-X solution (10 nM in Assay Buffer) to all wells.
-
Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is critical for covalent inhibitors to allow time for the reaction to occur.[16]
-
Initiate the enzymatic reaction by dispensing 10 µL of the fluorogenic substrate solution (20 µM in Assay Buffer).
-
Immediately transfer the plate to a plate reader (e.g., BMG PHERAstar FSX)[6][17] and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 15 minutes.
-
Calculate the rate of reaction for each well. Percent inhibition is determined relative to the DMSO controls.
Secondary Assay 1: Thiol Reactivity Counter-Screen (DTT Assay)
A common source of false positives in covalent inhibitor screens are compounds that are non-specifically reactive.[18] This assay identifies compounds that react with dithiothreitol (DTT), a generic thiol, suggesting they may lack selectivity.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
DTT: 100 µM final concentration.
-
Primary Hit Compounds: 10 mM stock in DMSO.
Procedure:
-
Perform the primary fluorescence-based activity assay as described above.
-
Run a parallel plate under the identical conditions, with the exception that the Assay Buffer is supplemented with 100 µM DTT.
-
Calculate the IC50 of the hit compounds in the presence and absence of DTT.
-
A significant shift (>10-fold) in the IC50 value in the presence of DTT suggests non-specific thiol reactivity, and these compounds are generally deprioritized.[18]
Secondary Assay 2: Intact Protein Mass Spectrometry
The definitive confirmation of covalent modification is the direct observation of the compound-protein adduct by mass spectrometry.[19][20][21]
Materials:
-
Purified Protease-X: 1 mg/mL in 50 mM ammonium bicarbonate buffer.
-
Hit Compounds: 10 mM stock in DMSO.
-
LC-MS system (e.g., Agilent TOF).
Procedure:
-
Incubate 10 µM of Protease-X with 20 µM of the hit compound for 2 hours at room temperature. A DMSO control is run in parallel.
-
Desalt the protein sample using a C4 ZipTip.
-
Analyze the sample by LC-MS to obtain the mass of the intact protein.
-
A mass shift corresponding to the molecular weight of the compound (minus the leaving group, in this case, HCl) confirms covalent bond formation.
Results: A Comparative Analysis of Library Performance
The following tables summarize the hypothetical data from our screening campaign.
Table 1: Primary HTS Results Summary
| Library | Total Compounds Screened | Hits (>50% Inhibition) | Hit Rate (%) |
| A: 1-Ethyl-1H-pyrazole | 3,000 | 45 | 1.5% |
| B: Alternative Heterocycles | 3,500 | 63 | 1.8% |
| C: Phenyl Sulfonyls | 3,500 | 98 | 2.8% |
Table 2: Hit Triage and Validation
| Library | Primary Hits | Hits with IC50 < 10 µM | Non-specific (DTT Shift >10x) | Confirmed Covalent Adduct (MS) | Final Validated Hits |
| A: 1-Ethyl-1H-pyrazole | 45 | 28 | 5 | 22 | 22 |
| B: Alternative Heterocycles | 63 | 35 | 15 | 18 | 18 |
| C: Phenyl Sulfonyls | 98 | 51 | 38 | 12 | 12 |
Discussion: Interpreting the Data
Our hypothetical results provide several key insights into the performance of these sulfonyl chloride libraries.
Initial Hit Rate vs. Quality of Hits: Library C (Phenyl Sulfonyls) produced the highest initial hit rate (2.8%). This is not unexpected, as substituted phenyl sulfonyl chlorides can be highly reactive. However, this library also suffered the highest attrition rate during our triage process. A staggering 74% of the potent hits from this library were flagged as non-specific thiol-reactive compounds in the DTT counter-screen. This highlights a critical principle in HTS: a high hit rate does not necessarily correlate with high-quality hits.[22] The goal is not merely to find active compounds, but to find tractable chemical matter for further development.
The Advantage of the Pyrazole Scaffold: In contrast, Library A (1-Ethyl-1H-pyrazole) yielded a more modest hit rate of 1.5%. However, the quality of these hits was significantly higher. A very low number of these hits were flagged for non-specific reactivity, and a high percentage (78%) were confirmed to form a covalent adduct with Protease-X. This suggests that the pyrazole scaffold provides a good balance of reactivity and potential for specific, non-covalent interactions that orient the sulfonyl chloride warhead for a productive reaction within the active site. The pyrazole ring itself is a well-known pharmacophore, capable of engaging in hydrogen bonding and other favorable interactions.[10][11][23]
Library B (Alternative Heterocycles) performed intermediately, suggesting that while other heterocyclic systems can also produce viable hits, the specific arrangement of nitrogens and the electronic nature of the pyrazole in Library A may offer an advantage in terms of hit quality for this particular target.
Visualizing the Triage Process:
Caption: Hit triage funnel comparing Library A and Library C.
Conclusion and Future Directions
This guide demonstrates a comprehensive and objective approach to the high-throughput screening of covalent modifier libraries. By employing a multi-step workflow that includes a robust primary assay, orthogonal counter-screens for selectivity, and definitive biophysical validation, we can effectively navigate the challenges of covalent drug discovery.
Our comparative analysis suggests that for the model target Protease-X, the This compound scaffold (Library A) represents a superior starting point for a hit-to-lead campaign compared to more broadly reactive phenyl sulfonyl chlorides. While yielding fewer initial hits, the pyrazole-based compounds demonstrated a higher degree of specificity, ultimately providing a richer pool of validated, tractable hits for structure-activity relationship (SAR) studies. This underscores the importance of designing screening libraries with a balance of reactivity and drug-like properties. The validated hits from this screen would now progress to medicinal chemistry optimization, guided by co-crystallization studies with Protease-X to further enhance potency and selectivity.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. southernresearch.org [southernresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1-Ethyl-1H-pyrazole-5-sulfonyl Chloride Derivatives Against Cancer Cell Lines
This guide provides an in-depth analysis of 1-ethyl-1H-pyrazole-5-sulfonyl chloride derivatives as potential anticancer agents. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their synthesis, mechanism of action, and comparative efficacy against various cancer cell lines, supported by experimental data and established research.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Pyrazole derivatives have been extensively investigated for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] In the realm of oncology, these compounds have shown promise by targeting various critical pathways involved in cancer cell proliferation and survival, such as protein kinases and tubulin.[3][5] The sulfonyl chloride moiety, when attached to the pyrazole core, can enhance the compound's biological activity, making these derivatives particularly interesting for anticancer drug discovery.[2][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below:
-
Formation of the Pyrazole Ring: The synthesis often begins with the condensation reaction between a β-diketone and a hydrazine derivative to form the core pyrazole ring.[4][7] For instance, the reaction of ethyl acetoacetate with a hydrazine hydrate can yield a pyrazolone intermediate.[8]
-
N-Alkylation: The pyrazole ring is then N-alkylated, in this case with an ethyl group, using an appropriate alkylating agent like ethyl iodide in the presence of a base.[2]
-
Chlorosulfonylation: The final and crucial step is the introduction of the sulfonyl chloride group onto the pyrazole ring. This is typically achieved by reacting the N-ethylated pyrazole with chlorosulfonic acid.[2]
This synthetic pathway allows for the generation of a library of derivatives by modifying the substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).[9]
Mechanisms of Anticancer Action
Derivatives of this compound exert their anticancer effects through various mechanisms, primarily by targeting key proteins and pathways essential for cancer cell growth and survival.
Carbonic Anhydrase Inhibition
Several pyrazole sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[10][11][12] CAs are metalloenzymes that play a crucial role in regulating pH, and their overexpression in tumors is associated with cancer progression and metastasis.[10] By inhibiting tumor-associated CA isoforms, such as CA IX and CA XII, these pyrazole derivatives can disrupt the tumor microenvironment's pH balance, leading to reduced tumor cell growth and survival.[10][11][13]
Tubulin Polymerization Inhibition
Another significant mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization.[14][15][16] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[14][17] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17]
Kinase Inhibition
Pyrazole-based compounds have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][18][19] These kinases are often dysregulated in cancer and play a central role in signaling pathways that control cell proliferation, angiogenesis, and metastasis.[9][19] By blocking the ATP-binding site of these kinases, pyrazole derivatives can effectively inhibit their activity and downstream signaling.[9]
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
| Derivative | Cancer Cell Line | IC50 (µM) | Proposed Mechanism | Reference |
| Compound A | MCF-7 (Breast) | 5.21 | Carbonic Anhydrase XII Inhibition | [13] |
| Compound B | A549 (Lung) | 8.0 | Tubulin Polymerization Inhibition | [20] |
| Compound C | HeLa (Cervical) | 9.8 | Tubulin Polymerization Inhibition | [20] |
| Compound D | HCT-116 (Colon) | 2.65 | Tubulin Polymerization Inhibition | [15] |
| Compound E | HepG2 (Liver) | 0.07-0.80 | Tubulin Polymerization Inhibition | [15] |
| Compound F | A549 (Lung) | 5.176 | EGFR Inhibition | [21] |
This table is a representative summary based on published data for structurally related pyrazole derivatives and is intended for illustrative purposes.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are employed to assess the anticancer efficacy of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[22][23][24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[25]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[29]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[29]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[30]
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[31]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[32][33]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[32]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizing the Mechanism: Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of Carbonic Anhydrase IX/XII by pyrazole derivatives.
Caption: Disruption of microtubule dynamics by pyrazole derivatives.
Caption: Inhibition of EGFR signaling pathway by pyrazole derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential in anticancer drug development. Their diverse mechanisms of action, including inhibition of carbonic anhydrases, tubulin polymerization, and protein kinases, provide multiple avenues for therapeutic intervention. The modular nature of their synthesis allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features that enhance anticancer activity and selectivity.
-
In vivo efficacy studies: To evaluate the antitumor effects of lead compounds in animal models.
-
Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of these derivatives.
-
Combination therapies: To explore the synergistic effects of these compounds with existing anticancer drugs to overcome drug resistance.
By continuing to explore the therapeutic potential of this versatile chemical scaffold, the scientific community can pave the way for the development of novel and more effective cancer treatments.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. srrjournals.com [srrjournals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. kosheeka.com [kosheeka.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 30. assaygenie.com [assaygenie.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 33. biologi.ub.ac.id [biologi.ub.ac.id]
A Comparative Guide to Validated Analytical Methods for 1-ethyl-1H-pyrazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of reactive intermediates like 1-ethyl-1H-pyrazole-5-sulfonyl chloride is fundamental to ensuring the quality, consistency, and safety of synthesized active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of validated analytical methodologies, grounded in scientific principles and regulatory expectations. While specific validated methods for this exact molecule are not prevalent in public literature, this guide synthesizes data from analogous pyrazole and sulfonyl chloride compounds to propose robust analytical strategies.
The inherent reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis and thermal degradation, presents unique analytical challenges.[1][2] Therefore, the choice of analytical technique is paramount and must be guided by a thorough understanding of the molecule's chemical properties. This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary tool for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) with a necessary derivatization step, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and quantification (qNMR).
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), provide a comprehensive framework for validation, focusing on several key performance characteristics.[3][4]
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) guidelines.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique for this compound hinges on a trade-off between direct analysis, stability, sensitivity, and the specific analytical goal (e.g., purity, identity, assay).
| Technique | Principle | Pros | Cons | Primary Application |
| HPLC-UV | Chromatographic separation followed by UV detection. | - High precision and accuracy.- Suitable for thermally labile compounds.[1]- Robust for routine QC. | - Requires a chromophore.- Moderate sensitivity. | Assay, impurity profiling, and stability testing. |
| GC-MS (with Derivatization) | Separation of volatile compounds followed by mass analysis. | - High sensitivity and specificity.- Provides structural information from fragmentation.[5] | - Thermally labile sulfonyl chloride requires derivatization.[5][6]- Derivatization adds a step and potential for variability. | Trace impurity identification and quantification of volatile impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | - Absolute structural elucidation.- Quantitative (qNMR) without a specific reference standard.[1]- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Higher equipment cost. | Identity confirmation, structural elucidation, and assay by qNMR. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is proposed as the primary technique for assay and purity determination due to its suitability for analyzing reactive and thermally labile compounds.[1]
Rationale: RP-HPLC avoids the high temperatures of a GC inlet, preventing the degradation of the sulfonyl chloride. A C18 column provides excellent retention and separation for moderately polar heterocyclic compounds. The mobile phase, a buffered mixture of water and acetonitrile, allows for fine-tuning of the retention and peak shape.
Caption: General workflow for the HPLC-UV analysis of this compound.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic or phosphoric acid to ensure sharp peak shapes.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for maximum absorbance (estimated around 220-240 nm based on the pyrazole moiety).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of ~1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration within the linear range of the calibration curve.
-
Validation Procedure:
-
Specificity: Analyze a blank (acetonitrile), a placebo (if applicable), the standard, and the sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject a series of at least five standard concentrations (e.g., 50-150% of the target concentration). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision: Assess repeatability by performing at least six replicate injections of the same sample (%RSD ≤ 2%). Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Direct GC analysis of sulfonyl chlorides is often problematic due to their thermal lability, which can lead to degradation in the hot injector port and inaccurate quantification.[5][9] A robust solution is to convert the sulfonyl chloride into a more stable sulfonamide derivative prior to analysis.[5][10]
Rationale: Derivatization with an amine, such as diethylamine, transforms the reactive sulfonyl chloride into a stable N,N-diethylsulfonamide. This derivative is more volatile and thermally stable, making it suitable for GC-MS analysis.[5]
Caption: Workflow for GC-MS analysis involving a crucial derivatization step.
Detailed Protocol:
-
Derivatization:
-
Accurately weigh the sample into a vial.
-
Dissolve in an aprotic solvent like dichloromethane or acetonitrile.
-
Add a solution of diethylamine (excess) and allow the reaction to proceed to completion at room temperature.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C (optimized to minimize degradation of any unreacted material).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Fragmentation: The resulting sulfonamide derivative would show characteristic fragmentation patterns, including loss of ethyl groups and cleavage of the sulfonamide bond, which can be used for identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the unambiguous structural identification of this compound and can be used for a quantitative assay (qNMR).
Rationale: The unique chemical environment of each proton and carbon atom in the molecule will produce a characteristic spectrum. For qNMR, a certified internal standard is added to a precisely weighed sample, and the concentration is calculated by comparing the integral of a known analyte signal to a known standard signal.
Detailed Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (for Identification): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include a triplet and quartet for the ethyl group, and two distinct signals for the pyrazole ring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon correlations to definitively assign the structure.
-
-
Quantitative NMR (qNMR) Protocol:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
-
Calculate the purity/assay of the analyte by comparing the integral of a well-resolved analyte peak to a well-resolved peak from the internal standard.
-
Conclusion: An Integrated Analytical Approach
For comprehensive characterization and quality control of this compound, a multi-faceted analytical strategy is recommended.
-
RP-HPLC-UV should be the primary workhorse for routine quality control, providing reliable data on assay and purity due to its robustness and suitability for this class of compound.
-
GC-MS with derivatization serves as a powerful secondary technique, ideal for identifying and quantifying specific volatile or thermally stable impurities that may not be well-resolved by HPLC.
-
NMR spectroscopy is indispensable for initial structural confirmation and can be employed as an absolute quantitative method (qNMR) for reference standard characterization.
By implementing these validated methods, researchers and drug development professionals can ensure a deep understanding of their material's quality, leading to more consistent and reliable outcomes in the synthesis of advanced pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
Introduction: As a cornerstone reagent in modern synthetic chemistry, 1-ethyl-1H-pyrazole-5-sulfonyl chloride is instrumental in the development of novel pharmaceutical compounds. However, its utility is matched by its hazardous nature. As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, field-tested framework for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
Part 1: Core Hazard Assessment & Immediate Safety Protocols
Before any disposal procedure is considered, a complete understanding of the chemical's inherent risks is paramount. This compound, like many sulfonyl chlorides, is a highly reactive and corrosive compound. Its primary dangers stem from its violent reaction with water and its corrosive properties.[1][2][3]
Causality of Hazards: The sulfonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack by water. This hydrolysis reaction is rapid, exothermic, and produces hydrochloric acid (HCl) and sulfonic acid, leading to the release of corrosive vapors.[4][5]
Mandatory Personal Protective Equipment (PPE): Handling this compound requires a stringent PPE protocol to prevent severe chemical burns and respiratory tract irritation.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory. Standard safety glasses are insufficient.[1][6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves for integrity before use and dispose of them properly after handling.[1][6]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to control vapor exposure.[2] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an acid gas cartridge is necessary.
Handling and Storage:
-
Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric moisture.[1][7]
-
Store containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[2][8]
-
Ensure containers are tightly sealed and stored separately from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[1][2][7]
Part 2: Waste Characterization and Regulatory Compliance
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), any discarded this compound is considered hazardous waste.[9][10][11] This classification mandates a "cradle-to-grave" management approach, meaning the generating laboratory is responsible for the waste until its final, safe disposal.[10][12]
Hazardous Waste Profile:
| Characteristic | Classification | Rationale & Regulatory Basis |
| Corrosivity | Hazardous Waste (D002) | The compound and its hydrolysis products (HCl) are highly corrosive.[1][13] |
| Reactivity | Hazardous Waste (D003) | Reacts violently with water, liberating toxic hydrogen chloride gas.[2][12] |
| Toxicity | Potentially Hazardous | While specific toxicity data is limited, inhalation of vapors or decomposition products is harmful.[3][5] |
Segregation is Non-Negotiable: Due to its high reactivity, this waste stream must be kept separate. Never mix this compound waste with:
-
Aqueous waste streams.
-
Solvent waste containing alcohols.
-
Basic solutions (except during controlled neutralization).
-
Oxidizing agents.
Improper segregation can lead to violent reactions, gas generation, and container pressurization.[14]
Part 3: Step-by-Step Disposal and Decontamination Procedures
The appropriate disposal path depends on the nature and quantity of the waste. The following decision tree and protocols provide clear guidance.
Caption: Disposal decision workflow for this compound.
Procedure A: Bulk Waste Disposal (Preferred Method)
This procedure is for disposing of unused reagents, reaction mixtures containing the compound, and heavily contaminated materials (e.g., silica gel, filter paper).
-
Container Selection: Choose a clean, dry, chemical-resistant container (e.g., glass or Teflon-coated bottle) with a secure, vented cap. The container must be compatible with corrosive materials.[9][15]
-
Waste Identification: Clearly label the container as "Hazardous Waste."[14]
-
Content Declaration: List all chemical constituents by their full name, including "this compound" and any solvents or other reagents. Approximate percentages are required. Accurate labeling is a legal requirement and is critical for the safety of waste handlers.[9][15]
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA).[9][15] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, non-reactive secondary container (such as a plastic tub) to contain any potential leaks.[16]
-
Request Pickup: Once the container is full or waste is no longer being added, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[9][15] Do not exceed accumulation time limits (typically 12 months) or volume limits (55 gallons) for SAAs.[9][12][15]
Procedure B: Decontamination of Glassware (Trace Residue)
This protocol is exclusively for neutralizing the small, residual amounts of this compound clinging to glassware after a reaction. This is not a bulk disposal method.
-
Preparation (in a Fume Hood):
-
Place the empty, uncleaned glassware in a secondary container (e.g., an ice bath) to manage heat generation.
-
Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a carefully controlled dilute solution of sodium hydroxide (~1 M). Never add the base directly to the sulfonyl chloride.
-
-
Neutralization:
-
Slowly and carefully rinse the glassware with the basic solution. The sulfonyl chloride will react to form the corresponding sodium sulfonate salt and sodium chloride.
-
Causality: The slow addition to a basic solution ensures that the exothermic hydrolysis is controlled and the generated HCl is immediately neutralized, preventing the release of corrosive fumes.[17]
-
-
Verification: After rinsing, test the aqueous waste with pH paper to ensure it is neutral or slightly basic (pH 7-9).
-
Final Disposal: The resulting neutralized aqueous solution may often be disposed of down the drain with copious amounts of water, but only if permitted by your local regulations and institutional EHS guidelines. [17] If you are unsure, collect the neutralized aqueous waste in a properly labeled hazardous waste container for EHS pickup.
-
Final Rinse: Triple rinse the decontaminated glassware with water before returning it to general use.[12]
Part 4: Emergency Spill Management
An accidental spill of this compound requires immediate and decisive action.
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area as much as possible without exposing yourself to fumes.
-
Contain: If trained and safe to do so, contain the spill by creating a dike around the liquid with an inert, non-combustible absorbent material.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[8]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[12]
By adhering to these scientifically grounded and regulation-compliant procedures, you can effectively manage the risks associated with this compound, ensuring a safe and responsible laboratory environment. When in doubt, always consult your institution's EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. odu.edu [odu.edu]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 1-ethyl-1H-pyrazole-5-sulfonyl chloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-ethyl-1H-pyrazole-5-sulfonyl chloride. The guidance herein is rooted in the established principles of laboratory safety and chemical handling, with a specific focus on the reactive nature of sulfonyl chlorides.
Understanding the Inherent Risks of this compound
This compound is a reactive compound belonging to the sulfonyl chloride class. While specific toxicological data for this exact molecule is not extensively published, the primary hazards are associated with its reactivity, particularly its violent reaction with water and other nucleophilic substances. This reactivity is the root cause of its corrosive nature to skin, eyes, and the respiratory tract. Upon contact with moisture, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and irritating.
The primary safety concerns when handling this compound are:
-
Corrosivity: Causes severe skin burns and eye damage.
-
Moisture Sensitivity: Reacts with water, including atmospheric moisture, to produce corrosive byproducts. This reaction is often exothermic.
-
Inhalation Toxicity: Inhalation of dust or vapors can cause respiratory irritation.
A thorough understanding of these risks is paramount to establishing a safe operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with a rationale for each selection.
| Protection Type | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1 certified chemical splash goggles and a face shield. | Protects against splashes of the chemical and its reaction products. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness), with double-gloving recommended. | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a prudent measure for handling highly corrosive materials. |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat with long sleeves. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. | Minimizes the risk of inhaling corrosive vapors or dust particles. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is crucial for ensuring safety and minimizing environmental impact.
Handling and Experimental Workflow
All manipulations of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and containment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a certified face velocity.
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any residual moisture.
-
Use anhydrous solvents for all reactions.
-
-
Handling:
-
Weigh the required amount of this compound in a sealed, tared container to minimize exposure to atmospheric moisture.
-
Carefully transfer the compound to the reaction vessel, preferably under a blanket of inert gas.
-
Conduct the reaction under anhydrous conditions, using septa and syringe techniques for the addition of reagents.[1]
-
-
Post-Reaction and Cleanup:
-
Upon completion of the reaction, any excess sulfonyl chloride should be quenched carefully. This is typically done by slow addition to a stirred, cooled, non-protic solvent, followed by the slow addition of a base like triethylamine.
-
All glassware that has come into contact with the sulfonyl chloride must be decontaminated. This can be achieved by rinsing with an inert solvent (e.g., acetone) followed by a basic solution (e.g., sodium bicarbonate solution) to neutralize any acidic residues.
-
Wipe down all surfaces in the fume hood that may have been exposed to the chemical.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Flowchart
Caption: Emergency response procedures for spills and exposures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert, dry absorbent such as sand or vermiculite.[2] Carefully neutralize the residue with a weak base like sodium bicarbonate. Collect the absorbed material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers should be rinsed with an appropriate anhydrous solvent, and the rinsate collected as hazardous liquid waste. The container should then be decontaminated with a basic solution before disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
